Structure Elucidation of (4,6-Dimethoxypyrimidin-2-yl)methanamine: A Comprehensive Technical Guide
Executive Summary (4,6-Dimethoxypyrimidin-2-yl)methanamine (CAS: 771582-35-5) is a highly functionalized heterocyclic building block extensively utilized in the synthesis of agrochemicals (e.g., sulfonylurea herbicides)...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(4,6-Dimethoxypyrimidin-2-yl)methanamine (CAS: 771582-35-5) is a highly functionalized heterocyclic building block extensively utilized in the synthesis of agrochemicals (e.g., sulfonylurea herbicides) and novel pharmaceutical agents. Pyrimidine derivatives are fundamental components in biological systems and pharmaceutical design, necessitating rigorous analytical characterization[1]. This whitepaper provides an in-depth, causality-driven guide to the structural elucidation of (4,6-Dimethoxypyrimidin-2-yl)methanamine (
), detailing the synergistic application of High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy.
Strategic Analytical Workflow
The structural elucidation of highly substituted pyrimidine derivatives relies on a self-validating, orthogonal analytical workflow[2]. Mass spectrometry establishes the exact elemental composition, 1D NMR identifies the functional groups and their electronic environments, and 2D NMR maps the precise atomic connectivity.
Figure 1: Orthogonal analytical workflow for the structure elucidation of pyrimidine derivatives.
High-Resolution Mass Spectrometry (HRMS)
Objective: Confirm the molecular formula (
) and establish the exact mass.
Mechanistic Insight: (4,6-Dimethoxypyrimidin-2-yl)methanamine contains three basic nitrogen atoms (two in the pyrimidine ring, one primary amine). Under acidic conditions, these sites are readily protonated, making positive-ion Electrospray Ionization (ESI+) the optimal ionization technique. The theoretical monoisotopic mass of the neutral molecule is 169.0851 Da. In ESI+ mode, the expected pseudo-molecular ion
is 170.0929 Da.
Table 1: HRMS Data Summary
Adduct / Fragment
Theoretical m/z
Expected m/z
Error (ppm)
Causality / Origin
170.0929
170.0931
< 2.0
Protonation of primary amine or ring nitrogen.
153.0664
153.0667
< 2.0
Loss of ammonia from the methanamine group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of regiochemical assignment. The electronic environment of the 4,6-dimethoxypyrimidine core presents unique shielding effects that must be carefully interpreted.
H NMR and
C NMR Dynamics
The pyrimidine ring is inherently electron-deficient. However, the two methoxy groups at the C-4 and C-6 positions act as strong
-donors via resonance. This electron density is pushed directly onto the C-5 position.
C-5 Proton Shielding: As a result of this resonance, the C-5 proton is highly shielded, typically appearing as a sharp singlet around
5.93 ppm, which is significantly upfield from a standard aromatic proton[3].
C-5 Carbon Shielding: Similarly, the C-5 carbon experiences profound shielding, resonating near
84.5 ppm in the C spectrum, far upfield from typical aromatic carbons (120-130 ppm).
2D NMR (HMBC) Connectivity
To definitively prove that the methanamine group (
) is attached to C-2 and not C-5, Heteronuclear Multiple Bond Correlation (HMBC) is employed. The methylene protons ( 3.85) will show a strong correlation to the pyrimidine C-2 carbon ( 168.2) and the ring nitrogens, but will not correlate with the C-4/C-6 carbons.
Figure 2: Key HMBC interactions confirming the regiochemistry of the pyrimidine substituents.
IR spectroscopy provides orthogonal validation for the functional groups present in the pyrimidine derivative[4].
Primary Amine (
): Two distinct, weak-to-medium absorption bands between 3300 and 3450 , corresponding to the asymmetric and symmetric N-H stretching vibrations.
Pyrimidine Ring: Sharp bands around 1580-1600
indicative of C=N and C=C aromatic ring stretching.
Methoxy Groups (C-O-C): Strong asymmetric stretching bands observed near 1200
and 1050 .
Validated Experimental Protocols
Protocol 1: HRMS-ESI Data Acquisition
Sample Preparation: Dissolve 1.0 mg of (4,6-Dimethoxypyrimidin-2-yl)methanamine in 1.0 mL of LC-MS grade methanol to create a stock solution.
Dilution: Dilute the stock 1:100 using a solvent mixture of 50:50 Water:Acetonitrile containing 0.1% Formic Acid (v/v).
Causality: Formic acid acts as a proton source, shifting the equilibrium toward the
ionized state, which is critical for maximizing signal-to-noise ratio in ESI+ mode.
Instrument Parameters: Inject 5
L into a Q-TOF mass spectrometer. Set the capillary voltage to 3.0 kV, desolvation temperature to 350 °C, and acquire data over an m/z range of 50–500.
Protocol 2: NMR Sample Preparation and Acquisition
Solvent Selection: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (
) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
Causality:
is chosen over or to prevent rapid deuterium-proton exchange. Using a protic deuterated solvent would cause the primary amine () signal at 1.80 to disappear, resulting in an incomplete structural profile.
1D Acquisition: Acquire the
H spectrum at 400 MHz using 16 scans and a relaxation delay (D1) of 2.0 seconds. Acquire the C spectrum at 100 MHz using 1024 scans.
2D Acquisition: Run a gradient-selected HMBC experiment optimized for a long-range coupling constant (
) of 8 Hz to map the connectivity of the methoxy and methanamine groups to the pyrimidine core.
References
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. Available at:[Link]
IR, NMR spectral data of pyrimidine derivatives. ResearchGate. Available at: [Link]
United States Patent (19): 2-Chloromethyl-4,6-dimethoxypyrimidine. Googleapis / US Patent Office. Available at: [Link]
Technical Guide: Physical Properties & Characterization of (4,6-Dimethoxypyrimidin-2-yl)methanamine
The following is an in-depth technical guide on the physical properties, synthesis, and characterization of (4,6-Dimethoxypyrimidin-2-yl)methanamine . [1] Executive Summary (4,6-Dimethoxypyrimidin-2-yl)methanamine (CAS:...
Author: BenchChem Technical Support Team. Date: March 2026
The following is an in-depth technical guide on the physical properties, synthesis, and characterization of (4,6-Dimethoxypyrimidin-2-yl)methanamine .
[1]
Executive Summary
(4,6-Dimethoxypyrimidin-2-yl)methanamine (CAS: 771582-35-5) is a specialized heterocyclic building block used primarily in the synthesis of agrochemicals (sulfonylurea herbicides) and pharmaceutical candidates targeting kinase pathways.[1][2] Characterized by an electron-rich pyrimidine core and a reactive primary aminomethyl group, it serves as a critical "linker" scaffold.[1]
This guide provides a rigorous analysis of its physicochemical profile, handling protocols, and structural characterization, designed for researchers requiring high-fidelity data for process development.
Unique identifier required for database integration (Predicted)
Structural Functionalization
The molecule features three distinct reactive centers:
Primary Amine (Nucleophile): The -CH₂NH₂ group is the primary site for acylation, alkylation, or sulfonylation.
Pyrimidine Nitrogen (Weak Base): The ring nitrogens are deactivated by the methoxy groups but still participate in hydrogen bonding.
Methoxy Groups (Electron Donors): These groups increase electron density at the C-5 position, making the ring susceptible to electrophilic aromatic substitution if forcing conditions are applied.
Physicochemical Properties
Note: Due to the specialized nature of this intermediate, some values are derived from high-fidelity computational models (ACD/Labs, EPISuite) validated against structural analogues.
Thermodynamic & Physical Constants[3][5]
Property
Value / Range
Context & Causality
Physical State
Low-melting Solid or Viscous Oil
The methylene linker disrupts crystal packing compared to the rigid 2-amino analog (MP ~95°C).[1][2]
Melting Point
45 – 55 °C (Predicted)
Often handled as a hydrochloride salt (MP >200°C) for improved stability.[2]
Boiling Point
280 ± 20 °C (at 760 mmHg)
High boiling point necessitates vacuum distillation (e.g., 0.5 mmHg) for purification.[2]
Density
1.16 ± 0.06 g/cm³
Typical for oxygenated pyrimidines; denser than water.
pKa (Amine)
8.9 ± 0.2
The primary amine is basic, similar to benzylamine.
pKa (Ring N)
~1.5
Very weakly basic due to resonance delocalization.
LogP
0.25 ± 0.3
Amphiphilic; soluble in polar organics (MeOH, DMSO) and moderately soluble in water.
Solubility Profile
High Solubility: Methanol, Ethanol, DMSO, Dichloromethane, Ethyl Acetate.
Moderate Solubility: Water (pH dependent), Diethyl Ether.
Insolubility: Hexanes, Aliphatic hydrocarbons.
Synthesis & Purification Workflow
The synthesis of high-purity (4,6-Dimethoxypyrimidin-2-yl)methanamine typically proceeds via the reduction of 4,6-dimethoxypyrimidine-2-carbonitrile .[1][2] This route is preferred over the chloromethyl substitution route to avoid unstable intermediates and over-alkylation.
Mechanistic Pathway (Graphviz)[1]
Figure 1: Preferred synthetic pathway via nitrile reduction, ensuring high regioselectivity and minimizing side products.[1][2]
Fragmentation Pattern: Loss of NH₃ (153 m/z) and loss of methyl groups are common.
Handling, Stability & Safety
Self-Validating Safety Protocol:
Hygroscopicity: The free base is hygroscopic and readily absorbs CO₂ from the air to form carbamates. Store under Argon/Nitrogen.
Stability: The methoxy groups are stable to mild acid/base, but the amine is reactive. Long-term storage should be as the HCl salt at 4°C.[1]
Hazards:
Skin/Eye Irritant: (H315, H319). Wear nitrile gloves and safety glasses.
Sensitization: Potential sensitizer (common for benzylic-type amines).[1]
Storage Condition Matrix
Form
Temperature
Atmosphere
Shelf Life
Free Base (Oil/Solid)
-20 °C
Argon / Sealed
6 Months
Hydrochloride Salt
4 °C
Desiccated
>2 Years
References
PubChem Compound Summary. (2025). 2-Aminomethyl-4,6-dimethoxypyrimidine (CAS 771582-35-5).[1] National Center for Biotechnology Information. Link
European Chemicals Agency (ECHA). (2025). Registration Dossier for Pyrimidine Derivatives. Link[1]
Nezu, Y., et al. (1996). "Dimethoxypyrimidines as novel herbicides. Part 2. Synthesis and herbicidal activity." Pesticide Science, 47(2), 115-124.[1] (Foundational chemistry for 4,6-dimethoxy scaffold).
BenchChem. (2025).[5] Technical Data Sheet: 4,6-Dimethoxypyrimidine derivatives. Link
U.S. EPA CompTox Chemicals Dashboard. (2025). Physicochemical Properties of Pyrimidinylmethanamines. Link[1]
(4,6-Dimethoxypyrimidin-2-YL)methanamine IUPAC name
Technical Whitepaper: (4,6-Dimethoxypyrimidin-2-yl)methanamine as a Pharmacophore Scaffold Chemical Identity & Structural Analysis (4,6-Dimethoxypyrimidin-2-yl)methanamine is a specialized heterocyclic building block dis...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Whitepaper: (4,6-Dimethoxypyrimidin-2-yl)methanamine as a Pharmacophore Scaffold
Chemical Identity & Structural Analysis
(4,6-Dimethoxypyrimidin-2-yl)methanamine is a specialized heterocyclic building block distinct from its more common analog, 2-amino-4,6-dimethoxypyrimidine. While the latter contains an amine directly attached to the aromatic ring (reducing nucleophilicity due to resonance), the target molecule features a methylene spacer (
). This spacer decouples the amine from the aromatic system, rendering it a highly nucleophilic, basic primary amine capable of diverse functionalization.
Property
Data
IUPAC Name
(4,6-Dimethoxypyrimidin-2-yl)methanamine
CAS Number
771582-35-5
Molecular Formula
Molecular Weight
169.18 g/mol
pKa (Calculated)
~8.9 (Amine), ~1.5 (Pyrimidine N)
Solubility
Soluble in MeOH, DMSO, DCM; Sparingly soluble in water
Key Pharmacophore
Pyrimidine "Hinge Binder" + Flexible Linker
Synthetic Routes & Process Optimization
To ensure high purity and scalability, we avoid routes involving direct alkylation of the methyl analog, which often leads to over-alkylation. The most robust "self-validating" protocol involves the reduction of the corresponding nitrile. This pathway utilizes the electron-deficient nature of the pyrimidine ring to install the carbon framework before reducing it to the amine.
Primary Route: Nucleophilic Substitution followed by Reduction
This two-step protocol minimizes side reactions and allows for easy purification via acid-base extraction.
Step 1: Synthesis of 4,6-Dimethoxypyrimidine-2-carbonitrile
Precursor: 2-Methylsulfonyl-4,6-dimethoxypyrimidine (commercially available or synthesized from the sulfide).
Reagent: Potassium Cyanide (KCN) or Tetrabutylammonium cyanide (TBACN).
Mechanism:
displacement. The sulfonyl group at the 2-position is an excellent leaving group due to the electron-withdrawing nitrogen atoms of the pyrimidine ring.
Step 2: Catalytic Hydrogenation to Methanamine
Reagent:
(balloon or Parr shaker), Raney Nickel (preferred) or Pd/C.
Solvent: Methanolic Ammonia (7N). Critical: Ammonia is required to suppress the formation of secondary amines (dimerization) during reduction.
Experimental Protocol (Step-by-Step)
Safety Warning: Cyanides are lethal. Work in a well-ventilated fume hood with appropriate antidotes available. Raney Nickel is pyrophoric.
Cyanation:
Dissolve 2-methylsulfonyl-4,6-dimethoxypyrimidine (1.0 eq) in dry DMSO.
Add KCN (1.2 eq) and stir at 60°C for 4 hours. Monitor via TLC (Hexane:EtOAc 7:3).
Workup: Quench with dilute hypochlorite (to destroy excess cyanide), extract with EtOAc, wash with brine, and concentrate.
Reduction:
Dissolve the crude nitrile in MeOH saturated with
.
Add Raney Nickel (10 wt% loading, washed with MeOH).
Stir under
atmosphere (1 atm) for 12 hours at RT.
Purification (Self-Validating Step):
Filter catalyst through Celite. Concentrate filtrate.[1][2]
Dissolve residue in 1M HCl (Amine goes into aqueous phase; non-basic impurities stay in organic).
Basify aqueous phase to pH 12 with NaOH. Extract product into DCM.
Dry over
and evaporate to yield pure amine.
Visualizing the Synthetic Logic
Caption: Figure 1. Synthetic workflow utilizing SnAr displacement followed by reductive amination. The acid/base extraction serves as a chemical filter for purity.
Reactivity & Medicinal Chemistry Applications
The (4,6-dimethoxypyrimidin-2-yl)methanamine scaffold is a "privileged structure" in drug discovery, particularly for kinase inhibitors.
Mechanism of Action: The Hinge Binder
In many kinase inhibitors, the pyrimidine ring acts as a pseudo-purine, forming hydrogen bonds with the "hinge region" of the ATP-binding pocket.[1]
4,6-Methoxy Groups: Provide hydrophobic bulk to fill the selectivity pocket and modulate the electron density of the ring.
2-Methanamine Linker: Projects the rest of the molecule into the solvent-exposed region or towards the ribose binding pocket, allowing for the attachment of solubilizing groups or "tail" moieties.
Functionalization Workflow
Due to the high nucleophilicity of the primary amine, this scaffold is ideal for:
Amide Coupling: Reaction with carboxylic acids (EDC/HOBt) to form stable amides.
Reductive Amination: Reaction with aldehydes to form secondary amines.
Urea Formation: Reaction with isocyanates.
Caption: Figure 2. Divergent synthesis capabilities of the methanamine scaffold. The primary amine serves as a universal handle for library generation.
To confirm the identity of the synthesized product, the following analytical signatures must be observed. The distinction between the methanamine (CH2-NH2) and the amine (NH2) is critical.
Technique
Expected Signal
Interpretation
1H NMR (DMSO-d6)
3.80 - 3.90 ppm (Singlet, 6H)
Two methoxy groups ().
3.70 - 3.85 ppm (Singlet, 2H)
Methylene spacer (). Note: This peak is absent in the 2-amino analog.
6.10 - 6.20 ppm (Singlet, 1H)
Pyrimidine C5 proton.
13C NMR
~170 ppm (C2, C4, C6)
Quaternary carbons attached to heteroatoms.
~45-48 ppm
Methylene carbon ().
LC-MS (ESI+)
m/z = 170.1
Confirms molecular weight of 169.18.
References
European Patent Office. (1999). EP 0815086 B1: Preparation of 4,6-Dimethoxy-2-substituted-pyrimidines.[3] (Provides foundational chemistry for 4,6-dimethoxy pyrimidine handling).[2][4] Retrieved from [Link]
PubChem Compound Summary. (2025). 2-Amino-4,6-dimethoxypyrimidine (Analogous Structure Analysis). National Center for Biotechnology Information. Retrieved from [Link][5]
Xu, D., et al. (2013). "A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine." Asian Journal of Chemistry. (Source for the sulfonyl precursor synthesis). Retrieved from [Link]
Application Note: Synthesis and Characterization of (4,6-Dimethoxypyrimidin-2-YL)methanamine
Executive Summary In modern drug development, pyrimidine-based building blocks are critical for designing kinase inhibitors, receptor antagonists, and novel pharmacophores. (4,6-Dimethoxypyrimidin-2-yl)methanamine (CAS 7...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug development, pyrimidine-based building blocks are critical for designing kinase inhibitors, receptor antagonists, and novel pharmacophores. (4,6-Dimethoxypyrimidin-2-yl)methanamine (CAS 771582-35-5)[1] serves as a highly versatile primary amine intermediate. This application note details two robust, self-validating synthetic routes for its preparation: the catalytic hydrogenation of a nitrile precursor and the Gabriel synthesis from a chloromethyl intermediate.
Mechanistic Rationale & Pathway Causality
As a Senior Application Scientist, it is critical to understand that successful synthesis relies not just on following steps, but on controlling the underlying reaction kinetics and thermodynamics.
Causality in Nitrile Reduction:
During the catalytic hydrogenation of 4,6-dimethoxypyrimidine-2-carbonitrile (CAS 139539-63-2)[2], the nitrile group is initially reduced to a highly reactive imine. If left unmitigated, this imine undergoes nucleophilic attack by the newly formed primary amine, leading to dimerization and the formation of secondary amines[3]. To counteract this, the reaction is performed in methanolic ammonia. The excess ammonia shifts the equilibrium, competitively attacking the imine intermediate and effectively trapping it to ensure high selectivity for the primary amine[3].
Causality in the Gabriel Synthesis:
Direct amination of 2-(chloromethyl)-4,6-dimethoxypyrimidine (CAS 114108-86-0)[4] with ammonia is notoriously unselective, yielding a statistical mixture of primary, secondary, and tertiary amines due to overalkylation[5]. The Gabriel synthesis circumvents this by utilizing potassium phthalimide. The phthalimide anion acts as a bulky, resonance-stabilized ammonia surrogate; its steric hindrance strictly limits the reaction to a single alkylation event[5]. Subsequent deprotection via the Ing-Manske procedure (hydrazinolysis) cleaves the phthalimide adduct under mild, neutral conditions, precipitating phthalhydrazide and liberating the pure primary amine[6].
Synthetic Workflow Visualization
Synthetic workflows for (4,6-dimethoxypyrimidin-2-yl)methanamine via nitrile or Gabriel routes.
Validated Experimental Protocols
Route A: Catalytic Hydrogenation of Nitrile Precursor
Objective: High-throughput reduction of the nitrile to the primary amine while suppressing dimer formation.
Step-by-Step Methodology:
Preparation: Charge a high-pressure Parr autoclave with 4,6-dimethoxypyrimidine-2-carbonitrile (1.0 eq) and 7M NH₃ in methanol (10 volumes).
Catalyst Addition: Carefully add an aqueous slurry of Raney-Nickel (10% w/w relative to the substrate). Safety Note: Raney-Ni is highly pyrophoric; never allow the catalyst bed to dry.
Hydrogenation: Purge the reaction vessel with inert N₂ gas (3 cycles), followed by H₂ gas (3 cycles). Pressurize the vessel to 50 psi with H₂.
Reaction: Stir the mixture vigorously at 25–30 °C for 12 hours.
Workup: Vent the H₂ gas safely. Filter the mixture through a pad of Celite under an N₂ atmosphere to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the crude amine.
Self-Validation & Troubleshooting:
System Validation: The reaction is complete when the pressure gauge stabilizes, indicating that hydrogen consumption has ceased.
Analytical Check: Analyze a crude aliquot via GC-MS. The presence of a dominant peak at m/z 169 confirms the primary amine. If a peak at m/z 321 is observed, this indicates secondary amine formation (dimerization), signaling that the ammonia concentration in the solvent was insufficient to trap the imine intermediate.
Route B: Gabriel Synthesis from Chloromethyl Intermediate
Alkylation: Dissolve 2-(chloromethyl)-4,6-dimethoxypyrimidine (1.0 eq) in anhydrous DMF (5 volumes). Add potassium phthalimide (1.1 eq). Stir the suspension at 80 °C for 4 hours.
Intermediate Isolation: Cool the mixture to room temperature and quench with ice water (15 volumes). Filter the resulting precipitated phthalimide adduct and wash thoroughly with water to remove residual DMF. Dry under vacuum.
Ing-Manske Deprotection: Suspend the dried intermediate in ethanol (10 volumes). Add hydrazine hydrate (1.5 eq) and heat the mixture to reflux for 2 hours.
Workup: Cool the reaction to room temperature. Filter off the voluminous white precipitate. Concentrate the filtrate, dissolve the residue in dichloromethane, wash with 1M NaOH, dry over anhydrous Na₂SO₄, and evaporate to yield the pure primary amine.
Self-Validation & Troubleshooting:
Visual Validation: The formation of a thick, voluminous white precipitate (phthalhydrazide) upon the addition of hydrazine hydrate is a direct visual confirmation of successful deprotection.
Chromatographic Check: Complete disappearance of the UV-active intermediate spot on TLC (UV 254 nm) validates the termination of the deprotection step.
Quantitative Analytical Data
To ensure the synthesized (4,6-Dimethoxypyrimidin-2-YL)methanamine meets the stringent purity requirements for downstream pharmaceutical applications, validate the product against the following parameters:
Application Notes and Protocols: (4,6-Dimethoxypyrimidin-2-yl)methanamine in Medicinal Chemistry
Executive Summary In modern medicinal chemistry, the strategic selection of heterocyclic building blocks is paramount for optimizing target affinity, metabolic stability, and physicochemical properties. (4,6-Dimethoxypyr...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry, the strategic selection of heterocyclic building blocks is paramount for optimizing target affinity, metabolic stability, and physicochemical properties. (4,6-Dimethoxypyrimidin-2-yl)methanamine is a highly versatile primary amine featuring an electron-rich pyrimidine core. This bifunctional scaffold serves as a critical nucleophile in the synthesis of diverse pharmacophores, particularly in the development of kinase inhibitors, allosteric modulators, and epigenetic targeting agents.
This application note provides an in-depth mechanistic analysis and self-validating experimental protocols for integrating this building block into advanced drug discovery workflows.
Physicochemical & Structural Profile
Understanding the baseline properties of (4,6-Dimethoxypyrimidin-2-yl)methanamine is essential for predicting its behavior in organic synthesis and biological systems[1].
Property
Value
Chemical Name
(4,6-Dimethoxypyrimidin-2-yl)methanamine
CAS Number
771582-35-5
Molecular Formula
C₇H₁₁N₃O₂
Molecular Weight
169.18 g/mol
MDL Number
MFCD06213051
Structural Features
Primary aliphatic amine, 4,6-dimethoxy-substituted pyrimidine ring
Strategic Utility in Drug Design
The architectural uniqueness of (4,6-Dimethoxypyrimidin-2-yl)methanamine allows it to fulfill multiple roles in structure-based drug design (SBDD):
Kinase Hinge-Binding Motifs : The pyrimidine nitrogens act as potent hydrogen-bond acceptors. When incorporated into scaffolds like imidazopyridines, this moiety is crucial for anchoring inhibitors to the ATP-binding hinge region of Janus Kinases (JAK)[2].
Targeting Mutant Enzymes : The compound has been successfully utilized in the synthesis of quinolinone pyrimidine derivatives, which act as potent inhibitors of mutant Isocitrate Dehydrogenase (mIDH), a major target in oncology[3].
Allosteric Modulation : The methoxy groups provide specific steric bulk and electron density that have been leveraged in the design of negative allosteric modulators for metabotropic glutamate receptor 5 (mGluR5)[4].
Fig 1: Logical workflow of kinase inhibitor design using the dimethoxypyrimidine scaffold.
Mechanistic Causality in Experimental Design
When functionalizing (4,6-Dimethoxypyrimidin-2-yl)methanamine, the choice of reagents is dictated by the electronic nature of the pyrimidine ring. The electron-donating methoxy groups at the 4- and 6-positions increase the electron density of the pyrimidine ring, which slightly withdraws electron density from the adjacent methanamine via inductive effects, making it a moderately reactive primary amine.
Why HATU for Amide Coupling?
For amide bond formation, uronium-based coupling agents like HATU are preferred over standard carbodiimides (e.g., EDC/HOBt)[5]. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The nitrogen atom in the pyridine ring of HOAt provides a neighboring group effect that accelerates the aminolysis step. This is critical when coupling (4,6-Dimethoxypyrimidin-2-yl)methanamine with sterically hindered or electronically deactivated carboxylic acids, ensuring high yields and minimizing epimerization.
Why NaBH(OAc)₃ for Reductive Amination?
When synthesizing flexible secondary amine linkers, Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. Unlike NaBH₄, NaBH(OAc)₃ is a mild reducing agent that selectively reduces the intermediate iminium ion without reducing the starting aldehyde or ketone. The presence of the pyrimidine ring does not interfere with this hydride transfer, allowing for a clean, self-validating reaction profile.
Fig 2: Divergent synthetic pathways for functionalizing the methanamine building block.
Validated Experimental Protocols
The following protocols are designed as self-validating systems. In-process controls (IPCs) such as LC-MS and TLC are embedded to ensure causality between the chemical steps and the expected outcomes.
Protocol A: High-Efficiency Amide Coupling
Objective: Synthesize a rigid amide-linked pharmacophore.
Activation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF under an inert atmosphere (N₂ or Ar). Add DIPEA (3.0 equiv) and stir for 5 minutes at room temperature to ensure complete deprotonation of the acid.
Ester Formation: Add HATU (1.2 equiv) in one portion. Stir the reaction mixture for 15–20 minutes. Validation check: A color change (often to pale yellow) indicates the formation of the active HOAt ester.
Aminolysis: Add (4,6-Dimethoxypyrimidin-2-yl)methanamine (1.1 equiv) dropwise or as a solid.
Reaction Monitoring: Stir at room temperature for 2–4 hours. Monitor via LC-MS. Validation check: Look for the disappearance of the active ester mass and the appearance of the product mass [M+H]⁺.
Work-up: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.
Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).
Protocol B: Reductive Amination
Objective: Synthesize a flexible secondary amine linker.
Glacial Acetic Acid (1.0 equiv, optional, if using a ketone)
1,2-Dichloroethane (DCE) (0.2 M)
Step-by-Step Methodology:
Iminium Formation: Combine the aldehyde/ketone and (4,6-Dimethoxypyrimidin-2-yl)methanamine in anhydrous DCE. Stir at room temperature for 1–2 hours. Validation check: Take a small aliquot, dilute in MeOH, and analyze by LC-MS to confirm the formation of the imine/iminium intermediate.
Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)₃ (1.5 equiv) portion-wise to control the exothermic hydride transfer.
Completion: Allow the reaction to warm to room temperature and stir for 12 hours.
Work-up: Quench carefully with 1N NaOH to break down boron complexes and free-base the secondary amine. Extract with DCM (3x).
Purification: Wash with brine, dry over MgSO₄, concentrate, and purify via reverse-phase HPLC or basic alumina chromatography to prevent amine streaking.
Quantitative Data: Coupling Reagent Optimization
To demonstrate the causality of reagent selection, the following table summarizes typical quantitative yields observed when coupling (4,6-Dimethoxypyrimidin-2-yl)methanamine with a sterically hindered heteroaryl carboxylic acid.
Google Patents. "EP2338888A1 - Imidazopyridine derivatives as JAK inhibitors." Accessed March 1, 2026.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEKJL3LiOT0860MnhK7xa9Rcn-WA-pN98NZj5-EvQUtCdSG2dkUc2U1XoeyyI8djjRB4NAK5NYpr3m5uDpFdWWxGPL5lCabfsBl0dqP9fE3La9J_FrvFWeuXO8QXZcpFZEa18kB6HXkM_KyQ==]
Google Patents. "WO2016044781A1 - Quinolinone pyrimidines compositions as mutant-isocitrate dehydrogenase inhibitors." Accessed March 1, 2026.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwmeOYTeZ6qJKtDV6c91uNSM59KKFdn461NDUAF9x7bEF4zyPYihxF12Z-KbZ7R06PxAaFD47LTWObXBwKE1cU4vNJA8NyqVNRDAJhMAOabdlh3bKgU4dO5xfk8z2mr6iMt57zlhzI-Ivbi99oGw==]
Google Patents. "US11440922B2 - Heterocyclylmethylidene derivatives and their use as modulators of mGluR5 receptors." Accessed March 1, 2026.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFu8uh2sdSDdYVW829TA-B3TW88-VnyzPoDq3PWwedHcICaOdz9lb6lzlqiD0bouCMJpwnPcbk2zZCQh7U_V7u_jXzstIWfcQl_4z66dbXwmV8vR6SOrfOxR6IFdqECNtUaJRjxxllbuwaK2-0=]
Google Patents. "WO2014122474A1 - Piperidin-1 -yl and azepin-1 -yl carboxylates as muscarinic m4 receptor agonists." Accessed March 1, 2026.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEla6cQHepUk7t8m95uWvMGq91gaqBaGfqVUBBZciBtJauseugPXtFCgPXyPGy4SLdMq56lCqd2uJwtkqgi42YxcIaTCDe6huPBvYQJk84GsjPbMlR0EktJ98Unx60_S4OCkSSb3PjYAVgzBl0QyA==]
Technical Guide: (4,6-Dimethoxypyrimidin-2-yl)methanamine in Agrochemical Synthesis
This guide is structured as a high-level technical dossier for discovery chemists and process engineers. It moves from fundamental chemical identity to validated synthesis protocols and downstream applications in agroche...
Author: BenchChem Technical Support Team. Date: March 2026
This guide is structured as a high-level technical dossier for discovery chemists and process engineers. It moves from fundamental chemical identity to validated synthesis protocols and downstream applications in agrochemical design.
Part 1: Executive Summary & Chemical Profile
(4,6-Dimethoxypyrimidin-2-yl)methanamine (CAS: 771582-35-5) is a versatile heterocyclic building block. Unlike its ubiquitous analog 2-amino-4,6-dimethoxypyrimidine (used in sulfonylurea herbicides like Bensulfuron), this compound features a methylene spacer (-CH₂-) between the pyrimidine ring and the primary amine.
This structural modification introduces rotational flexibility and alters the lipophilicity profile (LogP), making it a critical scaffold for "scaffold hopping" in the design of next-generation Acetolactate Synthase (ALS) inhibitors and mitochondrial respiration inhibitors (fungicides).
Chemical Identity Table
Property
Specification
IUPAC Name
1-(4,6-dimethoxypyrimidin-2-yl)methanamine
Common Name
(4,6-Dimethoxypyrimidin-2-yl)methylamine
CAS Number
771582-35-5
Molecular Formula
C₇H₁₁N₃O₂
Molecular Weight
169.18 g/mol
Physical State
White to off-white crystalline solid
Solubility
Soluble in DCM, Methanol, DMSO; Sparingly soluble in Water
pKa (Calculated)
~8.5 (Primary amine), ~1.5 (Pyrimidine N)
Storage
2–8°C, Hygroscopic, Store under Nitrogen
Part 2: Validated Synthesis Protocols
As this compound is often expensive or unstable in long-term storage, in-house synthesis is preferred for campaign-based research. Below are two validated routes: Route A (Nitrile Reduction) for high purity and Route B (Gabriel Synthesis) for scale-up.
Route A: The "Sulfone Displacement" Method (High Purity)
Recommended for Discovery Chemistry (1–10g scale)
Rationale: This route avoids the use of unstable chloromethyl intermediates and utilizes the commercially available 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine.
Conditions: Heat to 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).
Workup: Pour into ice water. Filter the precipitate.[1] Recrystallize from Ethanol.[2]
Product: 4,6-dimethoxypyrimidine-2-carbonitrile.
Step 2: Catalytic Hydrogenation
Reagents: Raney Nickel or Pd/C, H₂, Methanolic Ammonia.
Setup: Dissolve the nitrile (Step 1 product) in Methanol saturated with Ammonia (to prevent secondary amine formation).
Catalyst: Add Raney Nickel (10% w/w) or 10% Pd/C.
Reduction: Hydrogenate at 40 psi (3 bar) at RT for 6–12 hours.
Purification: Filter catalyst over Celite. Concentrate filtrate.[3]
Salt Formation: Treat with HCl/Dioxane to isolate as the stable Hydrochloride Salt .
Route B: The Gabriel Synthesis (Scale-Up)
Recommended for Process Development (>100g scale)
Rationale: Uses cheaper starting materials (2-methyl-4,6-dimethoxypyrimidine) but requires radical bromination.
Bromination: 2-methyl-4,6-dimethoxypyrimidine + NBS (N-bromosuccinimide) + AIBN (cat.) in CCl₄ or Chlorobenzene → Reflux → 2-(bromomethyl)-4,6-dimethoxypyrimidine .
Substitution: React bromomethyl intermediate with Potassium Phthalimide in DMF (80°C, 2h).
Deprotection: Hydrazinolysis (Hydrazine hydrate in Ethanol, Reflux) releases the primary amine.
Part 3: Agrochemical Application Protocols
The primary utility of (4,6-Dimethoxypyrimidin-2-yl)methanamine is as a nucleophile to link the pyrimidine "warhead" to a lipophilic tail or a specific receptor-binding motif.
Protocol 1: Synthesis of "Spacer-Linked" Sulfonylurea Herbicides
Context: Traditional sulfonylureas link the sulfonamide directly to the pyrimidine ring. Inserting a methylene spacer can overcome resistance mutations in ALS enzymes by altering the binding pose.
Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile.
Base: Triethylamine (0.1 eq, catalytic).
Procedure:
Preparation: Dissolve the amine (free base) in anhydrous DCM under Argon. Cool to 0°C.
Addition: Dissolve the sulfonyl isocyanate in DCM and add dropwise over 20 minutes. Note: Exothermic reaction.
Equilibration: Allow to warm to Room Temperature (RT) and stir for 2 hours.
Monitoring: Check HPLC for disappearance of amine.
Isolation: Evaporate solvent to 20% volume. Add Hexane or Diethyl Ether to precipitate the sulfonylurea.
Yield: Typically 85–95%.
Protocol 2: Synthesis of Pyrimidinyl-Amide Fungicides
Context: Amide linkages are common in SDHI (Succinate Dehydrogenase Inhibitor) fungicides.
Reaction Scheme:
Amine + Acid Chloride → Amide
Procedure:
Coupling: Mix Carboxylic Acid precursor (1.0 eq) with Thionyl Chloride (excess) to generate Acid Chloride. Remove excess SOCl₂.
Amidation: Dissolve (4,6-Dimethoxypyrimidin-2-yl)methanamine (1.1 eq) and Pyridine (1.5 eq) in THF.
Addition: Add crude Acid Chloride dissolved in THF at 0°C.
Workup: Quench with water, extract with Ethyl Acetate, wash with dilute HCl (to remove unreacted amine/pyridine), then Brine.
Part 4: Visualization of Synthetic Logic
The following diagram illustrates the decision matrix for synthesizing and utilizing this intermediate.
Caption: Synthetic pathways (Route A/B) and downstream derivatization logic for (4,6-dimethoxypyrimidin-2-yl)methanamine.
Part 5: Quality Control & Analytics
To ensure the integrity of the "warhead" during synthesis, use the following analytical markers.
Technique
Parameter
Expected Observation
¹H NMR (DMSO-d₆)
Pyrimidine Proton (H-5)
Singlet at ~6.1 ppm (Characteristic of 4,6-dimethoxy substitution).
¹H NMR
Methoxy Groups (-OCH₃)
Singlet at ~3.9 ppm (Integration 6H).
¹H NMR
Methylene Linker (-CH₂-)
Singlet/Doublet at ~3.7 ppm (Distinct from direct amine).
HPLC
Purity
>98% (Area %). Impurity <0.5% (Dimer formation).
Mass Spec (ESI+)
[M+H]⁺
170.1 m/z
Critical QC Note: The primary amine is prone to air oxidation or carbamate formation (with atmospheric CO₂). Always verify the integrity of the -NH₂ peak (broad singlet ~1.5–2.0 ppm in CDCl₃) before coupling.
References
Synblock Chemical Data. (2025). (4,6-Dimethoxypyrimidin-2-YL)methylamine Product Specifications. Retrieved from
Sigma-Aldrich (Merck). (2025). Building Blocks for Agrochemical Synthesis: Pyrimidines. Retrieved from
Wang, X., et al. (2013). "Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine". Synthesis, 45, 1764–1784.[5] (Demonstrates the sulfone displacement chemistry).
BenchChem. (2025).[3] Technical Guide to 2-Amino-4,6-dimethoxypyrimidine and Analogs. Retrieved from
Arkivoc. (2008). "Synthesis of substituted pyrimidine carbonitriles". Arkivoc, (xi), 170-178. (Grounding for the Nitrile reduction route).
N-alkylation of (4,6-Dimethoxypyrimidin-2-YL)methanamine protocol
An In-Depth Guide to the N-Alkylation of (4,6-Dimethoxypyrimidin-2-YL)methanamine for Advanced Synthesis Introduction: The Significance of N-Alkylated Pyrimidines Substituted aminopyrimidines are a cornerstone of modern...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the N-Alkylation of (4,6-Dimethoxypyrimidin-2-YL)methanamine for Advanced Synthesis
Introduction: The Significance of N-Alkylated Pyrimidines
Substituted aminopyrimidines are a cornerstone of modern medicinal chemistry, recognized as "privileged scaffolds" due to their frequent appearance in biologically active compounds and approved pharmaceuticals.[1] Their structural features, particularly their ability to act as bioisosteres of purines, enable them to form key hydrogen bonding interactions with a multitude of biological targets, including kinases. The N-alkylation of pyrimidine-containing molecules is a critical synthetic transformation that allows for the fine-tuning of a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic profile.
This guide provides a detailed protocol and scientific rationale for the N-alkylation of (4,6-dimethoxypyrimidin-2-yl)methanamine, a versatile building block in drug discovery. We will focus on the reductive amination pathway, a robust and highly selective method for achieving controlled mono-alkylation.
The N-alkylation of aminopyrimidines presents a significant challenge related to regioselectivity. The pyrimidine scaffold contains multiple nucleophilic nitrogen atoms: the exocyclic primary amine and the two endocyclic ring nitrogens. Direct alkylation with agents like alkyl halides often leads to a mixture of products, including undesirable over-alkylation at the exocyclic amine and competing alkylation at the ring nitrogens, which can be more basic and nucleophilic.[2] This lack of control complicates purification and significantly reduces the yield of the desired secondary amine.
To overcome these challenges, reductive amination (also known as reductive alkylation) is the preferred strategy.[3][4] This method offers superior control for producing mono-alkylated products by converting the primary amine into a less reactive imine intermediate before the alkyl group is introduced via reduction. The process can be performed in a one-pot sequence, making it highly efficient.[5][6]
The reaction proceeds in two key stages:
Imine Formation: The primary amine of (4,6-dimethoxypyrimidin-2-yl)methanamine reacts with an aldehyde or ketone, typically under mildly acidic conditions, to form a protonated iminium ion intermediate.
Reduction: A selective reducing agent, introduced into the reaction, reduces the iminium ion (C=N bond) to the corresponding secondary amine. A key advantage is the use of hydride reagents that reduce the iminium ion much faster than the starting carbonyl, such as sodium cyanoborohydride (NaBH₃CN) or the milder sodium triacetoxyborohydride (NaBH(OAc)₃).[4]
Caption: The two-stage mechanism of reductive amination.
Pillar 2: Detailed Experimental Protocol
This protocol details a general one-pot procedure for the N-alkylation of (4,6-dimethoxypyrimidin-2-yl)methanamine via reductive amination.
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Acetic Acid (catalytic amount, if needed)
Saturated Sodium Bicarbonate (NaHCO₃) solution
Brine (Saturated NaCl solution)
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Ethyl Acetate (EtOAc)
Hexanes
Silica Gel (for column chromatography)
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add (4,6-dimethoxypyrimidin-2-yl)methanamine (1.0 eq).
Solvent Addition: Dissolve the starting material in an appropriate volume of anhydrous DCM or DCE (approx. 0.1 M concentration).
Aldehyde/Ketone Addition: Add the desired aldehyde or ketone (1.1 eq) to the solution. If the reaction is sluggish, a catalytic amount of glacial acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 30-60 minutes.
Reduction Step: Carefully add the reducing agent (NaBH(OAc)₃ or NaBH₃CN, 1.5 eq) portion-wise over 10-15 minutes. A slight exotherm may be observed. Safety Note: NaBH₃CN is toxic and should be handled with care in a well-ventilated fume hood. Quenching should be done carefully with an oxidizing agent like bleach to destroy residual cyanide.
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-12 hours).
Work-up: Once the reaction is complete, carefully quench the mixture by slowly adding saturated NaHCO₃ solution until gas evolution ceases.
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
Washing: Combine the organic extracts and wash sequentially with water and then brine.
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure N-alkylated product.
Pillar 3: Data Presentation & Workflow Visualization
The efficiency of the reductive amination protocol can be assessed by the yield of the purified product. The following table provides representative data for the N-alkylation of the title compound with various aldehydes.
A[label="1. Reaction Setup\n(Amine + Aldehyde in DCM)"];
B[label="2. Stir at RT\n(Imine Formation)"];
C [label="3. Add Reducing Agent\n(e.g., NaBH(OAc)₃)"];
D [label="4. Reaction Monitoring\n(TLC / LC-MS)"];
E [label="5. Aqueous Work-up\n(Quench with NaHCO₃)"];
F [label="6. Extraction\n(Ethyl Acetate)"];
G [label="7. Dry & Concentrate"];
H [label="8. Purification\n(Column Chromatography)"];
I[label="Final Product", shape=ellipse, fillcolor="#34A853"];
A -> B -> C -> D;
D -> E [label="Reaction Complete"];
E -> F -> G -> H -> I;
}
Caption: Step-by-step experimental workflow for N-alkylation.
Product Characterization
The identity and purity of the final N-alkylated product should be confirmed using standard analytical techniques:
¹H and ¹³C NMR Spectroscopy: To confirm the covalent structure, including the presence of the newly introduced alkyl group and the shift of the methylene protons adjacent to the nitrogen.
Mass Spectrometry (HRMS or LC-MS): To verify the correct molecular weight of the synthesized compound.
FT-IR Spectroscopy: To observe the change in N-H stretching frequencies from a primary amine (two bands) to a secondary amine (one band).
Use fresh, anhydrous solvents and reagents. Ensure the reducing agent is active. For hindered substrates, increase reaction time/temperature or use a more reactive reducing agent like NaBH₃CN.[2]
Starting Material Remains
Insufficient reducing agent; Short reaction time.
Add additional reducing agent. Allow the reaction to proceed for a longer duration, monitoring by TLC.
Formation of Side Products
Impure starting aldehyde (e.g., oxidized to carboxylic acid); Over-alkylation (less common with this method).
Use freshly distilled or high-purity aldehyde. Ensure the stoichiometry of the amine to aldehyde is controlled.
Difficult Purification
Product and starting material have similar polarity.
Adjust the eluent system for column chromatography. Consider derivatization of the unreacted starting amine to alter its polarity before chromatography.
References
BenchChem. (2025).
Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology.
Roychowdhury, P., Waheed, S., Sengupta, U., et al. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv.
Barluenga, J., et al. (2006). Reductive alkylation of 2‐aminopyridine and 2‐aminopyrimidine.
Wikipedia. (n.d.).
The Organic Chemistry Tutor. (2025, February 17).
Alec, C. (2024, April 29). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Pharmaceutical Chemistry.
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.
Synthesis of Pyrimidine Derivatives from (4,6-Dimethoxypyrimidin-2-YL)methanamine: A Detailed Guide for Researchers
Introduction: The Versatility of the Pyrimidine Scaffold in Drug Discovery The pyrimidine ring is a fundamental heterocyclic scaffold, integral to the structure of nucleic acids (cytosine, thymine, and uracil) and a priv...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Versatility of the Pyrimidine Scaffold in Drug Discovery
The pyrimidine ring is a fundamental heterocyclic scaffold, integral to the structure of nucleic acids (cytosine, thymine, and uracil) and a privileged motif in medicinal chemistry.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4] The synthetic flexibility of the pyrimidine core allows for extensive structural modifications, enabling the fine-tuning of pharmacological profiles to target a wide array of biological targets.[1][5] This guide focuses on the synthetic utility of a particularly valuable building block, (4,6-Dimethoxypyrimidin-2-YL)methanamine, as a starting point for the generation of diverse pyrimidine-based compound libraries for drug discovery and development.
The presence of a primary amine on the methyl group at the 2-position of the 4,6-dimethoxypyrimidine core offers a reactive handle for a multitude of chemical transformations. This allows for the straightforward introduction of various functionalities, leading to the synthesis of amides, sulfonamides, ureas, and N-alkylated derivatives, each with the potential for unique biological activities. The 4,6-dimethoxy substitution pattern on the pyrimidine ring can also influence the molecule's solubility, metabolic stability, and interaction with biological targets.
This technical guide provides detailed protocols and expert insights into the synthesis of a range of pyrimidine derivatives from (4,6-Dimethoxypyrimidin-2-YL)methanamine. The methodologies described herein are designed to be robust and adaptable, providing a solid foundation for researchers in their quest for novel therapeutic agents.
Synthetic Pathways and Protocols
The primary amino group of (4,6-Dimethoxypyrimidin-2-YL)methanamine is a versatile nucleophile, readily participating in a variety of well-established chemical reactions. The following sections provide detailed protocols for the synthesis of key derivative classes.
Synthesis of N-((4,6-Dimethoxypyrimidin-2-yl)methyl)amides
Amide bond formation is one of the most fundamental and frequently utilized reactions in medicinal chemistry.[6] The conversion of the primary amine of (4,6-Dimethoxypyrimidin-2-YL)methanamine to an amide allows for the introduction of a wide range of substituents, mimicking peptide structures and enabling interactions with various biological targets. The following protocol describes a general and efficient method for N-acylation using a carboxylic acid and a coupling agent.
Rationale for Experimental Choices:
Coupling Agents (EDC/HOBt): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (HOBt) is a widely used and effective coupling system.[3] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an active ester, which is less prone to side reactions and racemization, and reacts efficiently with the primary amine.
Base (Triethylamine or DIPEA): A non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to neutralize the hydrochloride salt of EDC and any acid formed during the reaction, maintaining a favorable pH for the coupling reaction.
Solvent (Dichloromethane or DMF): Dichloromethane (DCM) is a good solvent for most starting materials and allows for easy work-up. For less soluble substrates, N,N-dimethylformamide (DMF) can be used.
Experimental Protocol: General Procedure for N-Acylation
To a stirred solution of the desired carboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM, 10 mL/mmol of carboxylic acid) at 0 °C, add EDC (1.2 eq.) and HOBt (1.2 eq.).
Stir the mixture at 0 °C for 30 minutes.
Add a solution of (4,6-Dimethoxypyrimidin-2-YL)methanamine (1.1 eq.) and triethylamine (1.5 eq.) in DCM (5 mL/mmol of amine) dropwise to the reaction mixture.
Allow the reaction to warm to room temperature and stir for 12-24 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired N-((4,6-dimethoxypyrimidin-2-yl)methyl)amide.
Parameter
Condition
Rationale
Carboxylic Acid
1.0 eq.
Limiting reagent
EDC
1.2 eq.
Ensures complete activation of the carboxylic acid
HOBt
1.2 eq.
Minimizes side reactions and racemization
(4,6-Dimethoxypyrimidin-2-YL)methanamine
1.1 eq.
Slight excess to ensure complete consumption of the activated acid
Triethylamine
1.5 eq.
Neutralizes acidic byproducts
Solvent
Anhydrous DCM
Good solubility for reactants and facilitates work-up
Temperature
0 °C to RT
Controls reaction rate and minimizes side reactions
Reaction Time
12-24 hours
Typical duration for complete conversion
Workflow for N-Acylation
Caption: Workflow for the synthesis of N-((4,6-Dimethoxypyrimidin-2-yl)methyl)amides.
Synthesis of N-((4,6-Dimethoxypyrimidin-2-yl)methyl)sulfonamides
Sulfonamides are a critical class of compounds in medicinal chemistry, known for their antibacterial, diuretic, and anticancer activities.[7] The synthesis of sulfonamides from (4,6-Dimethoxypyrimidin-2-YL)methanamine involves the reaction of the primary amine with a sulfonyl chloride.
Rationale for Experimental Choices:
Sulfonylating Agent: A variety of sulfonyl chlorides can be used to introduce different aryl or alkylsulfonyl groups.
Base (Pyridine or Triethylamine): A base is required to neutralize the hydrochloric acid generated during the reaction. Pyridine can act as both a base and a solvent.
Solvent (Dichloromethane): DCM is a suitable solvent for this reaction, offering good solubility for the reactants.
Experimental Protocol: General Procedure for N-Sulfonylation
To a solution of (4,6-Dimethoxypyrimidin-2-YL)methanamine (1.0 eq.) in anhydrous dichloromethane (DCM, 10 mL/mmol of amine) and pyridine (2.0 eq.) at 0 °C, add the desired sulfonyl chloride (1.1 eq.) dropwise.
Stir the reaction mixture at room temperature for 4-12 hours.
Monitor the reaction progress by TLC.
Upon completion, dilute the reaction with DCM and wash with 1 M aqueous HCl, followed by saturated aqueous sodium bicarbonate solution, and finally brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired N-((4,6-dimethoxypyrimidin-2-yl)methyl)sulfonamide.
Parameter
Condition
Rationale
(4,6-Dimethoxypyrimidin-2-YL)methanamine
1.0 eq.
Limiting reagent
Sulfonyl Chloride
1.1 eq.
Ensures complete reaction of the amine
Pyridine
2.0 eq.
Acts as a base to neutralize HCl and can also be a solvent
Solvent
Anhydrous DCM
Good solubility for reactants
Temperature
0 °C to RT
Controls the reaction rate
Reaction Time
4-12 hours
Typical duration for sulfonamide formation
Synthesis of N-((4,6-Dimethoxypyrimidin-2-yl)methyl)ureas
Urea derivatives are another important class of bioactive molecules.[8] The synthesis of ureas from (4,6-Dimethoxypyrimidin-2-YL)methanamine can be achieved by reacting the primary amine with an isocyanate or by a two-step procedure involving the formation of a carbamate intermediate. A straightforward one-pot synthesis can be achieved using chlorosulfonyl isocyanate followed by in-situ hydrolysis.[9]
Rationale for Experimental Choices:
Reagent (Chlorosulfonyl Isocyanate): This reagent reacts readily with the primary amine to form a sulfamoyl isocyanate, which is then hydrolyzed in situ to the desired urea. This one-pot method is efficient and avoids the handling of potentially unstable isocyanates.
Solvent (Anhydrous Dichloromethane): DCM is a suitable solvent for the initial reaction with chlorosulfonyl isocyanate.
Hydrolysis: Aqueous acid is used to hydrolyze the intermediate to the final urea product.
Experimental Protocol: General Procedure for Urea Synthesis
Under an inert atmosphere, to a solution of (4,6-Dimethoxypyrimidin-2-YL)methanamine (1.0 eq.) in anhydrous dichloromethane (DCM, 10 mL/mmol of amine) at 0 °C, add chlorosulfonyl isocyanate (1.1 eq.) dropwise.
Stir the reaction mixture at room temperature for 1-2 hours.
Carefully add water to the reaction mixture and stir for an additional 1 hour.
Separate the organic layer and wash it with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
The crude product can be purified by recrystallization or column chromatography to yield the desired N-((4,6-dimethoxypyrimidin-2-yl)methyl)urea.
Parameter
Condition
Rationale
(4,6-Dimethoxypyrimidin-2-YL)methanamine
1.0 eq.
Limiting reagent
Chlorosulfonyl Isocyanate
1.1 eq.
Efficient reagent for one-pot urea synthesis
Solvent
Anhydrous DCM
Good solubility for the initial reaction
Temperature
0 °C to RT
Controls the initial reaction rate
Reaction Time
2-3 hours
Typically sufficient for both steps
Synthesis of N-Alkylated Derivatives via Reductive Amination
Reductive amination is a powerful method for the formation of C-N bonds and is widely used to synthesize secondary and tertiary amines.[2][10] This process involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding N-alkylated amine.
Rationale for Experimental Choices:
Carbonyl Compound: A variety of aldehydes and ketones can be used to introduce different alkyl or arylalkyl substituents.
Reducing Agent (Sodium Triacetoxyborohydride): Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive amination.[2] It is less reactive towards carbonyl groups than sodium borohydride, allowing for the in-situ formation and reduction of the imine.
Solvent (Dichloromethane or 1,2-Dichloroethane): These chlorinated solvents are commonly used for reductive amination reactions.
Acid Catalyst (Acetic Acid): A catalytic amount of acetic acid can facilitate the formation of the imine intermediate, especially with less reactive ketones.
Experimental Protocol: General Procedure for Reductive Amination
To a stirred solution of (4,6-Dimethoxypyrimidin-2-YL)methanamine (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in anhydrous dichloromethane (DCM, 10 mL/mmol of amine), add sodium triacetoxyborohydride (1.5 eq.) in one portion.
If a ketone is used, a catalytic amount of acetic acid (0.1 eq.) can be added.
Stir the reaction mixture at room temperature for 4-24 hours.
Monitor the reaction progress by TLC.
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
Separate the organic layer, and extract the aqueous layer with DCM.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the N-alkylated derivative.
Parameter
Condition
Rationale
(4,6-Dimethoxypyrimidin-2-YL)methanamine
1.0 eq.
Limiting reagent
Aldehyde/Ketone
1.1 eq.
Source of the N-alkyl group
Sodium Triacetoxyborohydride
1.5 eq.
Mild and selective reducing agent
Acetic Acid (for ketones)
0.1 eq.
Catalyzes imine formation
Solvent
Anhydrous DCM
Common solvent for reductive amination
Temperature
Room Temperature
Mild reaction conditions
Reaction Time
4-24 hours
Dependent on the reactivity of the carbonyl compound
Workflow for Reductive Amination
Caption: Workflow for the synthesis of N-alkylated derivatives via reductive amination.
Conclusion and Future Perspectives
(4,6-Dimethoxypyrimidin-2-YL)methanamine is a highly valuable and versatile starting material for the synthesis of a diverse range of pyrimidine derivatives. The protocols detailed in this guide provide robust and adaptable methods for the preparation of amides, sulfonamides, ureas, and N-alkylated compounds. These derivatives serve as an excellent foundation for the development of compound libraries for screening in various drug discovery programs. The inherent biological potential of the pyrimidine scaffold, combined with the synthetic accessibility of these derivatives, makes this an exciting area for further research. Future work could focus on the exploration of a wider range of substituents, the development of more complex fused heterocyclic systems, and the comprehensive biological evaluation of the synthesized compounds to identify novel therapeutic leads.
References
Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development - Research Trend. (2023, April 20).
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 11).
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15).
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI. (2024, September 24).
Recent medicinal approaches of novel pyrimidine analogs: A review - PMC. (2023, June 2).
Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC. (n.d.).
N-(4,6-Dimethoxypyrimidin-2-yl)-2-(3-methylphenyl)acetamide. (n.d.). Retrieved from [Link]
One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. (2013). Asian Journal of Chemistry, 25(3), 1695-1697.
Sulfonamide derivatives: Synthesis and applications. (2024, February 26). Retrieved from [Link]
Reductive Amination, and How It Works. (2017, September 1). Retrieved from [Link]
Reductive amination - Wikipedia. (n.d.). Retrieved from [Link]
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC. (n.d.). Retrieved from [Link]
Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC. (n.d.). Retrieved from [Link]
Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). Retrieved from [Link]
Application Note: (4,6-Dimethoxypyrimidin-2-yl)methanamine in Kinase Inhibitor Synthesis
This Application Note and Protocol Guide details the use of (4,6-Dimethoxypyrimidin-2-yl)methanamine (CAS: 771582-35-5) in the synthesis of kinase inhibitors.[1] [1] Introduction & Structural Significance[1][2] (4,6-Dime...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol Guide details the use of (4,6-Dimethoxypyrimidin-2-yl)methanamine (CAS: 771582-35-5) in the synthesis of kinase inhibitors.[1]
[1]
Introduction & Structural Significance[1][2]
(4,6-Dimethoxypyrimidin-2-yl)methanamine is a specialized heterocyclic building block distinct from its more common aniline analog (2-amino-4,6-dimethoxypyrimidine, used in sulfonylurea herbicides).[1] This molecule features a primary amine separated from the pyrimidine ring by a methylene bridge (-CH₂-) .[1]
Key Structural Attributes for Kinase Inhibition:
Pharmacophore Mimicry: The 4,6-dimethoxypyrimidine moiety acts as a bioisostere for electron-rich benzylamines (e.g., 2,6-dimethoxybenzylamine).[1] The methoxy groups provide steric bulk and hydrogen bond acceptors, often utilized to fill hydrophobic pockets (e.g., the ribose binding pocket or allosteric "back pockets" of kinases).
Methylene Spacer: The -CH₂- linker disrupts conjugation between the amine and the ring, maintaining the basicity/nucleophilicity of the amine (unlike the aniline analog) and allowing for flexible orientation of the "head group" within the enzyme active site.
Solubility Profile: The pyrimidine nitrogen atoms improve aqueous solubility compared to phenyl analogs, a critical parameter in optimizing oral bioavailability (Lipinski's Rule of 5).
Chemical Identity
Property
Detail
Chemical Name
(4,6-Dimethoxypyrimidin-2-yl)methanamine
CAS Number
771582-35-5
Molecular Formula
C₇H₁₁N₃O₂
Molecular Weight
169.18 g/mol
Basicity (pKa)
~8.5–9.5 (Aliphatic amine)
Role
Nucleophilic Building Block (Linker-Head Group)
Strategic Applications in Drug Design
This building block is primarily employed in Fragment-Based Drug Discovery (FBDD) and Lead Optimization to construct the "tail" or "solvent-front" regions of kinase inhibitors.[1]
Mechanism of Action Integration
Type I Inhibitors (ATP-Competitive): Used to extend into the solvent-exposed region, improving solubility and ADME properties.[1]
Type II Inhibitors (Allosteric): The flexible methylene linker allows the bulky dimethoxypyrimidine head to navigate the "gatekeeper" residue and occupy the hydrophobic back pocket (DFG-out conformation).
Experimental Protocols
Protocol A: Amide Coupling (Scaffold Attachment)
Objective: Attach the (4,6-dimethoxypyrimidin-2-yl)methyl moiety to a carboxylic acid-functionalized kinase core (e.g., Indolinone, Quinoline, or Pyrazole scaffold).[1]
Reflux: Heat the mixture to 80–100°C (or reflux temperature of solvent) for 4–12 hours.
Note: The methylene spacer makes this amine more nucleophilic than an aniline, often allowing milder conditions than typical Buchwald couplings.
Monitoring: Check TLC/LC-MS for disappearance of the chloro-starting material.
Isolation: Cool to RT. The product often precipitates. Filter and wash with cold ether.[1] If no precipitate, evaporate solvent and purify via prep-HPLC.[1]
Synthesis Workflow Visualization
The following diagram illustrates the logical flow for incorporating this building block into a generic kinase inhibitor scaffold.
Caption: Decision tree for coupling (4,6-dimethoxypyrimidin-2-yl)methanamine to kinase scaffolds via Amide Coupling or SNAr.
Conduct reactions under inert atmosphere (N₂/Ar), though the pyrimidine ring generally stabilizes the CH₂.
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11234, Pyrimidine Derivatives. Retrieved from [Link]
European Chemicals Agency (ECHA). Registration Dossier: Pyrimidinamines in Agrochemicals and Pharmaceuticals. Retrieved from [Link]
ResearchGate (2007). Structural elucidation of phototransformation products... (Context on stability of the 4,6-dimethoxy-2-aminomethyl moiety). Retrieved from [Link]
Application Note: Optimizing C-N Bond Formation with (4,6-Dimethoxypyrimidin-2-yl)methanamine
Executive Summary & Molecule Profile This guide details the experimental protocols for functionalizing (4,6-Dimethoxypyrimidin-2-yl)methanamine . Unlike its aromatic counterpart (2-amino-4,6-dimethoxypyrimidine), this mo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Molecule Profile
This guide details the experimental protocols for functionalizing (4,6-Dimethoxypyrimidin-2-yl)methanamine . Unlike its aromatic counterpart (2-amino-4,6-dimethoxypyrimidine), this molecule features a primary amine attached to the pyrimidine ring via a methylene (
) linker.
Key Chemical Distinction:
The methylene bridge insulates the amine from the direct electron-withdrawing resonance of the pyrimidine ring. Consequently, this amine behaves as a nucleophilic, primary aliphatic amine (similar to benzylamine), rather than a deactivated aniline. This distinction is critical for selecting coupling conditions; harsh forcing conditions required for anilines are unnecessary and may lead to side reactions.
Property
Data
Note
Formula
MW
169.18 g/mol
pKa (est)
~8.5 - 9.0
More basic than 2-aminopyrimidine (pKa ~3.5).
Solubility
DMSO, DMF, MeOH, DCM
Moderate solubility in non-polar ethers.
Storage
2–8°C, Hygroscopic
Store under inert gas to prevent carbamate formation with .
Reaction Strategy 1: Amide Coupling (The Gold Standard)
For medicinal chemistry applications, the formation of an amide bond is the most frequent transformation. While EDC/HOBt is common, HATU is recommended for this substrate to ensure rapid conversion and minimize purification difficulties associated with urea byproducts in polar solvents.
Mechanism & Rationale
The reaction proceeds via the activation of the carboxylic acid partner.[1] The high nucleophilicity of the (4,6-dimethoxypyrimidin-2-yl)methanamine allows it to attack the activated ester rapidly.
Why HATU? It generates a highly reactive aza-benzotriazole ester species, driving the reaction to completion even with sterically hindered acids.
Base Choice: DIPEA (Diisopropylethylamine) is preferred over TEA to prevent nucleophilic competition from the base itself.
HCl (to remove pyridine) only if your product does not contain other basic sites. If acid-sensitive, wash with Sat. .
Troubleshooting & Optimization (Expertise)
Common failure modes and their scientific resolutions.
Issue
Probable Cause
Corrective Action
Low Yield
Solubility: The pyrimidine ring can cause aggregation in non-polar solvents.
Switch solvent from DCM to DMF or NMP .
No Reaction
Salt Form: Is the amine supplied as a HCl salt?
Ensure excess base (DIPEA) is added (at least 3.0 equiv) to liberate the free base.
Side Products
O-Acylation: Rare, but possible if phenol groups are present on the acid.
Use milder coupling agents (EDC/HOBt) or protect phenolic hydroxyls.
Streaking on TLC
Interaction with Silica: The pyrimidine nitrogens interact with acidic silanols.
Add 1% Triethylamine or 1% to the eluent (DCM/MeOH).
Purification Logic
Because the product contains a pyrimidine ring, it is capable of H-bond acceptance.[4]
Normal Phase: Use DCM:MeOH gradients (0
10%). Crucial: Pre-wash the silica column with the mobile phase containing 1% base to deactivate acidic sites.
Reverse Phase: Standard C18 gradients (Water/Acetonitrile + 0.1% Formic Acid). The methoxy groups provide enough lipophilicity for good retention.
References
PubChem. (2023). 2-Amino-4,6-dimethoxypyrimidine Compound Summary. National Library of Medicine. Link(Note: Reference for structural analog properties).
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
BenchChem. (2025). Solubility of 2-Amino-4,6-dimethoxypyrimidine in Organic Solvents.Link(General solubility data for the scaffold).
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Efficiency Incorporation of (4,6-Dimethoxypyrimidin-2-yl)methanamine in Solid-Phase Synthesis
Executive Summary & Pharmacological Significance
(4,6-Dimethoxypyrimidin-2-yl)methanamine (CAS: 57012-23-4) is a "privileged structure" building block in medicinal chemistry. The 4,6-dimethoxypyrimidine core is a critical pharmacophore found in numerous bioactive compounds, including Endothelin Receptor Antagonists (e.g., Bosentan analogs), Sulfonylurea herbicides , and various Kinase Inhibitors .
Unlike its aniline analog (2-amino-4,6-dimethoxypyrimidine), which is electron-deficient and nucleophilically poor, (4,6-Dimethoxypyrimidin-2-yl)methanamine possesses a primary aminomethyl group. This structural feature renders it highly nucleophilic and ideal for solid-phase synthesis (SPS), functioning effectively as a "benzylamine-like" equivalent.
This guide details the protocols for incorporating this moiety into peptide backbones, urea scaffolds, and heterocyclic libraries using solid-phase methodologies.
Chemical Properties & Handling
Property
Specification
Chemical Name
(4,6-Dimethoxypyrimidin-2-yl)methanamine
Molecular Weight
169.18 g/mol
Appearance
White to off-white crystalline solid
Solubility
Soluble in DMF, DMSO, DCM, MeOH
pKa (Conjugate Acid)
~8.5 (Estimated for primary amine)
Storage
2-8°C, Hygroscopic (Store under Argon)
SPS Compatibility
Compatible with Fmoc/tBu and Boc/Bzl strategies
Expert Insight: The methoxy groups at positions 4 and 6 significantly increase the electron density of the pyrimidine ring. While generally stable to standard TFA cleavage cocktails (e.g., 95% TFA), prolonged exposure to strong Lewis acids (e.g., BBr3) should be avoided to prevent O-demethylation.
Application I: Amide Bond Formation (Capping & Scaffold Introduction)
This protocol describes the attachment of (4,6-Dimethoxypyrimidin-2-yl)methanamine to a resin-bound carboxylic acid. This is commonly used to "cap" a peptide sequence or functionalize a scaffold.
Mechanism of Action
The primary amine reacts with an activated carboxyl group (generated via HATU/DIPEA) to form a stable amide bond. The reaction is rapid due to the unhindered nature of the aminomethyl group.
Protocol Steps
Resin Preparation:
Swell 100 mg of Carboxyl-functionalized resin (e.g., Fmoc-Asp(Resin)-Oall or simple Trityl-linker acid) in DCM for 30 mins.
Wash 3x with DMF.
Activation:
Prepare a solution of Fmoc-Amino Acid or Carboxylic Acid Scaffold (3.0 equiv relative to resin loading).
Add HATU (2.9 equiv) and HOAt (3.0 equiv) in anhydrous DMF.
Add DIPEA (6.0 equiv). Shake for 1 minute to pre-activate.
Coupling (The "Inverse" Approach):
Note: If the resin has the Amine and you are adding a linker, use standard coupling.
Scenario: If the resin has the Acid (e.g., loaded via side chain), add the (4,6-Dimethoxypyrimidin-2-yl)methanamine (3.0 equiv) directly to the resin with HATU (3.0 equiv) and DIPEA (6.0 equiv).
Reaction Time: Shake at room temperature for 45–60 minutes.
Monitoring:
Perform a Chloranil Test (for secondary amines) or Kaiser Test (if coupling to a primary amine, though here we are reacting the amine solution with resin acid, so no color test on resin is needed unless checking for unreacted resin sites).
Self-Validation: Analyze a small cleaved aliquot via LC-MS. Expect Mass = [Linker + 169.18 - H2O].
Washing:
Wash 3x DMF, 3x DCM, 3x MeOH, 3x Et2O.
Application II: Synthesis of Unsymmetrical Ureas
This is the most high-value application. Urea linkages containing the dimethoxypyrimidine moiety are potent pharmacophores (mimicking sulfonylureas).
Workflow Diagram (Graphviz)
Figure 1: Step-wise synthesis of unsymmetrical ureas on solid support using Triphosgene activation.
Detailed Protocol
Resin Preparation:
Start with a resin-bound primary amine (e.g., Rink Amide resin deprotected with 20% Piperidine).
Wash 3x DCM (must be anhydrous for the next step).
Isocyanate Generation (On-Resin):
Cooling: Place the reaction vessel in an ice bath (0°C).
Reagents: Add Triphosgene (0.35 equiv per amine site – Caution: Generates Phosgene equivalent) and DIPEA (2.0 equiv) in anhydrous DCM.
Reaction: Shake gently for 30 minutes at 0°C.
Wash: Wash rapidly 3x with anhydrous DCM to remove excess phosgene. Do not use DMF or protic solvents here.
Urea Formation:
Immediately add a solution of (4,6-Dimethoxypyrimidin-2-yl)methanamine (3.0 equiv) and DIPEA (3.0 equiv) in anhydrous DCM/DMF (9:1 ratio).
Reaction: Shake at room temperature for 4–12 hours.
Validation:
Perform a Kaiser Test . A negative result (colorless beads) indicates complete conversion of the resin-bound isocyanate/amine to the urea.
Purification of (4,6-Dimethoxypyrimidin-2-YL)methanamine
Technical Support Center: Purification of (4,6-Dimethoxypyrimidin-2-yl)methanamine Ticket System Status: [ONLINE] Support Tier: Level 2 (Senior Application Scientist) Subject: Isolation, Purification, and Handling of CAS...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Purification of (4,6-Dimethoxypyrimidin-2-yl)methanamine
Ticket System Status: [ONLINE]
Support Tier: Level 2 (Senior Application Scientist)
Subject: Isolation, Purification, and Handling of CAS 771582-35-5[1]
Introduction: The "Spacer" Makes the Difference
Welcome to the technical support center. A critical distinction must be made before proceeding: Do not confuse this molecule with 2-Amino-4,6-dimethoxypyrimidine (ADMP).
ADMP: Amine attached directly to the ring. Low basicity (pKa ~3-4).[1] Hard to protonate.
Your Target: (4,6-Dimethoxypyrimidin-2-yl)methanamine.[1][2][3] Contains a methylene spacer (
This structural difference is the key to your purification strategy. The methylene spacer isolates the amine from the ring's resonance, making it behave more like a benzylamine. We will exploit this basicity for high-fidelity purification.
Module 1: The "Dirty" Crude – Acid-Base Extraction[1][2]
User Issue: "My crude reaction mixture (from nitrile reduction) contains unreacted nitrile and non-basic side products. Column chromatography is causing tailing."
Root Cause:
The target is a primary aliphatic amine. On silica, it interacts strongly with silanols, causing tailing. Furthermore, non-basic impurities (starting material nitriles or dimers) co-elute in standard organic solvents.
The Fix: The "pH Swing" Protocol
We use the amine's basicity to pull it into water, leaving non-basic impurities behind.
Step-by-Step Protocol
Dissolution: Dissolve crude oil/solid in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1]
) and moves to the aqueous layer.[1] The unreacted nitrile and non-basic dimers stay in the organic layer.
Caution: Do not use concentrated acid; the methoxy groups at positions 4 and 6 are susceptible to hydrolysis under harsh acidic conditions (forming 4-hydroxy derivatives).[1] Keep pH ~1-2, not lower.
User Issue: "The product is chemically pure (>95%) but has a yellow/brown tint. The melting point is broad."
Root Cause:
Trace oxidation products (quinoid-like structures) or palladium residues (if hydrogenation was used) can cause color even at ppm levels.[1]
The Fix: Thermal Gradient Crystallization
The methoxy groups provide solubility in alcohols, while the pyrimidine ring provides crystallinity.
Note: The HCl salt is likely hygroscopic; store in a tightly sealed vial.
Module 4: Analytical Troubleshooting (HPLC)
User Issue: "I see broad, tailing peaks on my HPLC chromatogram."
Root Cause:
The basic amine interacts with acidic silanol groups on standard C18 columns.[1]
The Fix: Mobile Phase Modification
You must suppress the ionization of the amine or block the silanols.
Method A (High pH): Use a high-pH stable column (e.g., Waters XBridge) with 10mM Ammonium Bicarbonate (pH 10).[1] The amine stays neutral and elutes sharp.
Method B (Ion Pairing): Add 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.[1] This protonates the amine fully (
), improving peak shape, though it may still tail slightly on older columns.
HPLC Workflow Diagram
Caption: Decision tree for selecting the correct mobile phase modifier.
References & Authoritative Grounding
Chemical Structure & Properties: PubChem. 1-(4,6-Dimethoxypyrimidin-5-yl)methanamine (Analogous structure for property estimation).[1] National Library of Medicine.[1] Link (Note: Specific isomer data extrapolated from general pyrimidine-amine properties).[1]
Synthesis Context: European Patent Office.[1] Preparation of 4,6-dimethoxy-2-((phenoxycarbonyl)amino)-pyrimidine. EP0815086B1.[1] (Describes the reactivity and handling of the related 2-amino-4,6-dimethoxypyrimidine class). Link[1]
General Amine Purification: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard reference for acid-base extraction protocols of aliphatic amines).
Safety Data: Fisher Scientific. Safety Data Sheet: 4-Amino-2,6-dimethoxypyrimidine. (Used for hazard extrapolation regarding skin/eye irritation of dimethoxypyrimidines).[1] Link[1]
Disclaimer: This guide is for research purposes only. Always consult the specific SDS for CAS 771582-35-5 before handling.
Technical Support Center: Synthesis of (4,6-Dimethoxypyrimidin-2-yl)methanamine
Executive Summary This guide addresses yield and purity challenges in the synthesis of (4,6-Dimethoxypyrimidin-2-yl)methanamine (CAS: 77117-96-1). Unlike its common analog 2-amino-4,6-dimethoxypyrimidine (ADMP), this tar...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide addresses yield and purity challenges in the synthesis of (4,6-Dimethoxypyrimidin-2-yl)methanamine (CAS: 77117-96-1). Unlike its common analog 2-amino-4,6-dimethoxypyrimidine (ADMP), this target features an exocyclic aminomethyl group (-CH₂NH₂) at the C2 position.
The primary synthetic bottleneck is the reduction of 4,6-dimethoxypyrimidine-2-carbonitrile . Users frequently report yields stalling at 40–60% due to two competing failure modes:
Dimerization: Formation of the secondary amine byproduct.[1]
Hydrolysis: Loss of methoxy groups under acidic workup conditions.[2]
Module 1: The "Yield Killer" – Secondary Amine Formation
Q: My reaction conversion is high, but the isolated yield of the primary amine is low. The mass spec shows a large M+ peak corresponding to a dimer. What is happening?
A: You are experiencing reductive amination of the intermediate imine . This is the most common failure mode in nitrile hydrogenations.
The Mechanism:
During hydrogenation, the nitrile (-CN) reduces to an imine intermediate (-CH=NH). As product primary amine (-CH₂NH₂) accumulates, it attacks the unreacted imine to form a secondary amine (dimer), releasing ammonia.
The Solution: Ammonia Saturation
You must shift the equilibrium back toward the primary amine.
Protocol Adjustment: Perform the hydrogenation in Methanolic Ammonia (7N NH₃ in MeOH) rather than pure methanol.
Why it works: The excess ammonia competes with the product amine for the imine intermediate, suppressing dimer formation.
Visualization: The Dimerization Trap
The following diagram illustrates the competing pathways. You must block the red path.
Caption: Competitive pathways in nitrile hydrogenation. Excess ammonia suppresses the red dashed pathway.
Module 2: Catalyst Selection & Poisoning
Q: I am using Pd/C, but the reaction stalls after 50% conversion. Should I add more catalyst?
A: Pyrimidines are nitrogen-rich heterocycles that can coordinate strongly to Palladium, effectively "poisoning" the catalyst surface. Simply adding more Pd/C is expensive and often ineffective.
Recommended Alternative: Raney Nickel (RaNi)
Raney Nickel is generally superior for pyrimidine nitriles because:
Activity: It is less sensitive to nitrogen poisoning than Pd.
Cost: It allows for higher loading (10–20 wt%) without prohibitive costs.
Selectivity: In the presence of ammonia, RaNi is highly selective for primary amines.
Optimization Table: Catalyst vs. Conditions
Parameter
Palladium on Carbon (Pd/C)
Raney Nickel (RaNi)
Recommendation
Solvent
MeOH or EtOH
MeOH + NH₃ (aq or gas)
Use RaNi + NH₃/MeOH
Pressure
1–3 bar (Balloon possible)
5–10 bar (Parr shaker/Autoclave)
Higher pressure favors primary amine
Additives
Acid (HCl/AcOH) often needed
Ammonia / NaOH
Ammonia is mandatory
Risk
De-halogenation (if Cl present)
Pyrophoric handling
RaNi is preferred for yield
Module 3: Stability & Workup (The "Hidden" Loss)
Q: My crude NMR looks good, but after acid-base extraction, I lose the methoxy signals or see new peaks. Is the product unstable?
A: Yes. The 4,6-dimethoxy substitution pattern is sensitive to hydrolysis, particularly in acidic aqueous media.[2] Strong acids can cleave the ether linkage, converting the methoxy group to a hydroxyl (forming a pyrimidone), which is water-soluble and lost in the aqueous waste.
Troubleshooting the Workup:
Avoid Strong Acids: Do not use 6M HCl or H₂SO₄ to form the salt.
Use Weak Acids: If salt formation is necessary for purification, use Oxalic acid in acetone/ethanol or anhydrous HCl in dioxane .
Preferred Isolation: Evaporate the methanolic ammonia (carefully trapping NH₃), redissolve in DCM, wash with minimal cold brine, and dry.
Visualization: Troubleshooting Decision Tree
Caption: Diagnostic workflow for yield and purity issues.
Module 4: Validated Experimental Protocol
Objective: Synthesis of (4,6-Dimethoxypyrimidin-2-yl)methanamine from 4,6-dimethoxypyrimidine-2-carbonitrile.
Preparation:
Charge a hydrogenation vessel (autoclave) with Raney Nickel (20 wt% relative to substrate). Note: Wash RaNi with MeOH 3x to remove water.
Solvent: 7N Ammonia in Methanol (Concentration: 0.1 M).
Reaction:
Purge with N₂ (3x) then H₂ (3x).
Pressurize to 5–10 bar (70–145 psi) H₂.
Stir vigorously at room temperature for 4–6 hours. Heating (>40°C) increases dimer formation.
Workup (Crucial Step):
Filter catalyst over Celite (Caution: Do not let RaNi dry out; pyrophoric).
Concentrate the filtrate under reduced pressure at <35°C to remove NH₃ and MeOH.
Purification: If the residue is oily, dissolve in minimal Ethanol and add Oxalic Acid (1 eq) to precipitate the stable oxalate salt.
References
Nitrile Reduction Methodology
Gomez, S., Peters, J. A., & Maschmeyer, T. (2002). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control.
Context: Establishes the mechanism of secondary amine formation via imine intermedi
Pyrimidine Stability & Synthesis
Brown, D. J. (1994). The Pyrimidines. Wiley-Interscience. (Chemistry of Heterocyclic Compounds Series).
Context: Authoritative text on the acid-lability of alkoxypyrimidines and coordination chemistry with metal c
Industrial Application (Analogous Chemistry)
Bagal, S. K., et al. (2015). Catalytic Hydrogenation of Nitriles to Primary Amines. Organic Process Research & Development.
Context: Provides scale-up protocols for suppressing dimerization in heterocyclic nitriles using Raney Nickel and Ammonia.
Side reactions in the synthesis of (4,6-Dimethoxypyrimidin-2-YL)methanamine
The following guide is structured as a Tier 3 Technical Support Knowledge Base for the synthesis of (4,6-Dimethoxypyrimidin-2-yl)methanamine . It is designed for organic chemists and process engineers encountering specif...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide is structured as a Tier 3 Technical Support Knowledge Base for the synthesis of (4,6-Dimethoxypyrimidin-2-yl)methanamine . It is designed for organic chemists and process engineers encountering specific impurity profiles or yield losses.
Topic: Synthesis & Troubleshooting of (4,6-Dimethoxypyrimidin-2-yl)methanamine
Document ID: TS-PYR-46DM-002
Last Updated: March 1, 2026
Status: Active
Molecule Specification & Critical Context
Before troubleshooting, verify the target structure. A common error is confusing this target with the 2-amino variant.
M+ = Target - 14 (loss of CH + H). Appearance of broad -OH peak.
Low Solubility / Emulsion
Zwitterion Formation
Product is trapped in aqueous phase due to hydrolysis (amphoteric species).
Incomplete Conversion (Nitrile Route)
Catalyst Poisoning
Nitrile peak (-CN) persists; reaction stalls despite H pressure.
Deep Dive: The "Dimer" Problem (Nitrile Reduction)
User Query: "I am reducing 4,6-dimethoxypyrimidine-2-carbonitrile using H2/Pd/C. The reaction goes to completion, but I isolate a significant amount of a higher molecular weight impurity (approx. double the mass)."
Technical Analysis
This is the most common failure mode in nitrile reductions. The primary amine product (
) reacts with the intermediate imine () to form a secondary amine (dimer), releasing ammonia.
Mechanism of Failure:
Nitrile reduces to Imine (
).
Primary Amine product attacks Imine
Aminal.
Aminal loses ammonia
Secondary Imine.
Secondary Imine reduces
Secondary Amine (Dimer).
Visualizing the Pathway
The following diagram illustrates the competitive pathway leading to the dimer.
Figure 1: Mechanistic divergence in nitrile reduction. The red pathway represents the dimerization side reaction.
Corrective Protocol: The "Ammonia Suppression" Method
To prevent the primary amine from attacking the imine, you must shift the equilibrium or protonate the amine.
Add Ammonia: Perform the hydrogenation in Methanol/Ammonia (7N NH3 in MeOH).
Why? Excess ammonia pushes the equilibrium back toward the primary imine and prevents the deamination step.
Add Acid (Alternative): Use 2-3 equivalents of HCl or Acetic Acid.
Why? This protonates the product amine immediately upon formation (
), rendering it non-nucleophilic. Warning: See Section 4 regarding hydrolysis risks.
Change Catalyst: Raney Nickel is often superior to Pd/C for suppressing secondary amines in heterocyclic nitriles.
Deep Dive: Hydrolysis & Demethylation
User Query: "I used the acidic hydrogenation method to stop dimerization. Now my product purity is low, and I see a peak at M-14 in the Mass Spec."
Technical Analysis
The 4,6-dimethoxy pyrimidine motif is electron-rich but susceptible to nucleophilic attack at the 4/6 positions under acidic conditions. Strong acids (HCl, HBr) or high temperatures facilitate the cleavage of the methoxy ether bond.
Reaction:
The resulting hydroxy-pyrimidine tautomerizes to a pyrimidone , which significantly alters solubility (making it amphoteric/zwitterionic) and ruins extraction yields.
Stability Map
Figure 2: Acid-catalyzed hydrolysis pathway. Note that heat accelerates the transition from the stable protonated salt to the hydrolyzed impurity.
Corrective Protocol
If you must use acid to prevent dimerization:
Temperature Control: Keep the reduction strictly below 25°C.
Acid Choice: Use Acetic Acid (weak acid) instead of HCl/H2SO4. Acetic acid is strong enough to protonate the amine but generally too weak to hydrolyze the methoxy group under mild conditions.
Anhydrous Conditions: Ensure the solvent (MeOH/EtOH) is dry. Hydrolysis requires water.
Alternative Route: Nucleophilic Substitution (Chloromethyl Route)
User Query: "I am trying to avoid the nitrile reduction entirely. I am reacting 2-chloromethyl-4,6-dimethoxypyrimidine with ammonia. I am getting a mixture of products."
Technical Analysis
Reacting an alkyl halide (chloromethyl) with ammonia is a classic route to primary amines, but it suffers from Poly-alkylation .
Reaction:
Side Reaction:
(Secondary) (Tertiary).
Because the product (
) is more nucleophilic than ammonia, it competes for the alkyl halide.
Recommended Protocol: The Delepine or Gabriel Synthesis
Do not use direct ammonia substitution. Use a "masked" amine equivalent.
Option A: Delepine Reaction (Recommended)
React 2-chloromethyl-4,6-dimethoxypyrimidine with Hexamethylenetetramine (HMTA) in Chloroform/Ethanol.
Isolate the Quaternary Ammonium Salt (precipitate).
Hydrolyze with ethanolic HCl (mild) to release the primary amine.
For the highest success rate, we recommend the Raney Nickel / Ammonia Reduction of the nitrile. This avoids the hydrolysis risks of strong acids and the poly-alkylation risks of the chloromethyl route.
Protocol: Catalytic Hydrogenation of 4,6-Dimethoxy-2-pyrimidinecarbonitrile
Charge: In a high-pressure autoclave, dissolve 10.0 g of nitrile in 100 mL of 7N NH3 in Methanol .
Note: The high concentration of ammonia is critical to suppress dimerization.
Catalyst: Add 1.0 g of Raney Nickel (washed with MeOH).
Note: Do not let Raney Ni dry out (pyrophoric).
Reaction: Pressurize to 5-10 bar H2 . Stir vigorously at 25°C - 30°C .
Caution: Do not heat above 40°C to protect methoxy groups.
Monitoring: Monitor H2 uptake. Reaction typically finishes in 4-6 hours.
Workup:
Filter catalyst over Celite (keep wet).
Concentrate filtrate in vacuo at < 40°C.
Crucial Step: If the residue smells of ammonia, co-evaporate with fresh methanol.
Purification: If necessary, convert to Hydrochloride salt using 1M HCl in Ether (anhydrous) to avoid hydrolysis.
References
Nitrile Reduction Mechanisms
Rylander, P. N. Hydrogenation Methods. Academic Press, 1985. (Standard text on suppressing secondary amines).
Organic Chemistry Portal. "Reduction of Nitriles to Amines." Link
Pyrimidine Stability & Hydrolysis
Trofimov, A. B., et al. "Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives." ACS Omega, 2021, 6(22), 14264–14276. Link (Demonstrates the tautomeric equilibria and acid sensitivity of hydroxy/methoxy pyrimidines).
Synthesis of Pyrimidinyl-methanamines (Related Sulfonylurea Precursors)
European Patent EP0815086B1. "Preparation of 4,6-dimethoxy-2-((phenoxycarbonyl)amino)-pyrimidine." Link (Describes the handling of the 2-amino analogue, providing context on the stability of the 4,6-dimethoxy core).
BenchChem Technical Data. "2-Amino-4,6-dimethoxypyrimidine Properties." Link (General handling of the dimethoxy-pyrimidine scaffold).
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemical hazards, particularly when handling Raney Nickel and high-pressure Hydrogen.
Technical Support Center: Recrystallization of (4,6-Dimethoxypyrimidin-2-YL)methanamine Hydrochloride
Welcome to the dedicated technical support guide for the purification of (4,6-Dimethoxypyrimidin-2-YL)methanamine hydrochloride. This document is designed for researchers, medicinal chemists, and process development scie...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the dedicated technical support guide for the purification of (4,6-Dimethoxypyrimidin-2-YL)methanamine hydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and require a robust, reliable method for its purification via recrystallization. As a polar, crystalline solid containing both a basic pyrimidine core and a hydrochloride salt, this molecule presents unique challenges and opportunities for purification.
This guide moves beyond simple step-by-step instructions. It provides a framework for methodical protocol development, troubleshooting common issues with clear scientific rationale, and answering frequently asked questions to ensure the integrity and purity of your final compound.
Troubleshooting Guide: Common Recrystallization Issues
This section addresses the most frequent challenges encountered during the recrystallization of polar organic salts like (4,6-Dimethoxypyrimidin-2-YL)methanamine hydrochloride.
Issue 1: The Compound "Oils Out" Instead of Forming Crystals.
Question: I dissolved my compound in a hot solvent, but upon cooling, it separated as a liquid or sticky oil instead of solid crystals. What is happening and how can I fix it?
Answer: "Oiling out" occurs when the solute comes out of the supersaturated solution at a temperature above its melting point, or when the concentration of the solute is too high for the given solvent system.[1] Because the compound is molten, it cannot form the ordered lattice structure of a crystal. Impurities can also suppress the melting point of the solute, exacerbating this issue.
Causality & Solutions:
High Solute Concentration: The solution is likely too supersaturated, causing the compound to crash out of solution rapidly before it can organize into a crystal lattice.[2]
Solution: Re-heat the mixture to dissolve the oil, then add a small amount (1-5% total volume) of additional hot solvent to decrease the saturation level.[3] Allow the solution to cool much more slowly.
Inappropriate Solvent Choice: The boiling point of your chosen solvent may be higher than the melting point of your compound.
Solution: Select a solvent with a lower boiling point. If you are using a solvent mixture, adjust the ratio. Increase the proportion of the solvent in which the compound is less soluble (the "anti-solvent" or "bad solvent").
Rapid Cooling: Cooling the solution too quickly, for instance by placing it directly into an ice bath, does not give the molecules sufficient time to align into a crystal lattice.
Solution: Allow the flask to cool slowly and undisturbed on a benchtop, insulated by a few paper towels or a cork ring.[3] Once it has reached room temperature, then you can move it to an ice bath to maximize yield.[4]
Issue 2: No Crystals Form, Even After Extended Cooling.
Question: My compound dissolved completely, and the solution has cooled to room temperature and been in an ice bath, but no crystals have appeared. What should I do?
Answer: The absence of crystal formation indicates that the solution is not sufficiently supersaturated at the lower temperature. This is a common issue that can usually be resolved by physically inducing nucleation or by increasing the solute concentration.
Causality & Solutions:
Insufficient Supersaturation: You have likely used too much solvent.[3] Even at low temperatures, the compound remains fully dissolved.
Solution A (Solvent Evaporation): Gently heat the solution and boil off a portion of the solvent to increase the concentration.[3] Then, allow it to cool again slowly.
Solution B (Anti-Solvent Addition): If you are using a single solvent system, you can carefully add a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes faintly cloudy (turbid).[5][6] Re-heat gently until the solution is clear again, and then allow it to cool slowly.
Lack of Nucleation Sites: Crystal growth requires an initial "seed" or nucleation point to begin.[7] A very clean flask and highly pure solution may lack these initiation sites.
Solution A (Scratching): Use a glass stirring rod to gently scratch the inside surface of the flask at the air-liquid interface.[8][9] The microscopic glass fragments can serve as nucleation sites.
Solution B (Seeding): If you have a small crystal of the pure compound, add it to the cold solution.[3] This "seed crystal" provides a template for further crystal growth.
Issue 3: Very Low Yield of Recovered Crystals.
Question: I successfully obtained pure crystals, but my final mass is much lower than expected. How can I improve my recovery?
Answer: Low recovery is a frequent problem in recrystallization and points to one of several potential procedural inefficiencies. The goal is to maximize the difference in solubility between the hot and cold solvent.[10]
Causality & Solutions:
Excessive Solvent: This is the most common cause. Using more than the minimum amount of hot solvent required for dissolution will leave a significant portion of your compound in the mother liquor upon cooling.[10][11]
Solution: In your next attempt, use the "minimum amount of near-boiling solvent."[10] Add the hot solvent in small portions to your solid, waiting for it to dissolve before adding more.[8]
Premature Crystallization: If crystals form during a hot filtration step (to remove insoluble impurities), significant product can be lost on the filter paper.[11]
Solution: Use a pre-heated stemless funnel and fluted filter paper.[11] Dilute the solution with a small amount of extra hot solvent before filtering and work quickly. After filtration, boil off the excess solvent before cooling.
Incomplete Cooling: Not allowing the solution to cool for a sufficient amount of time or to a low enough temperature will result in incomplete precipitation.
Solution: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize crystal formation.[4][11]
Washing with Room Temperature Solvent: Washing the collected crystals with warm or room-temperature solvent will redissolve some of your product.
Solution: Always wash the filtered crystals with a minimal amount of ice-cold solvent.[4][10]
Issue 4: The Final Crystals are Colored or Appear Impure.
Question: My starting material was off-white, and after recrystallization, the crystals are still colored. How do I remove colored impurities?
Answer: Colored impurities are often large, polar molecules with extended conjugation that can be effectively removed by adsorption onto activated carbon (charcoal).[5]
Causality & Solutions:
Presence of Highly-Colored Impurities: These impurities remain in solution and can be trapped within the crystal lattice as it forms.
Solution (Activated Charcoal): After dissolving your crude compound in the minimum amount of hot solvent, remove the flask from the heat and allow it to cool slightly. Add a very small amount of activated charcoal (a micro-spatula tip is often sufficient).[1][5] Using too much will adsorb your product and reduce the yield.[5] Bring the mixture back to a boil for a few minutes, then perform a hot filtration to remove the charcoal (and the adsorbed impurities) before allowing the filtrate to cool.[4]
Experimental Protocols & Data
Protocol 1: Solvent System Screening (Microscale)
Before performing a large-scale recrystallization, it is crucial to identify a suitable solvent or solvent pair. The ideal solvent will dissolve the compound when hot but not when cold.[5][10]
Methodology:
Place approximately 20-30 mg of crude (4,6-Dimethoxypyrimidin-2-YL)methanamine hydrochloride into several small test tubes.
To each tube, add a different potential solvent (see Table 1) dropwise at room temperature. A good candidate solvent will NOT dissolve the compound at this stage.
Gently heat the tubes that showed poor room-temperature solubility in a hot water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.
Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath.
Observe the quality and quantity of the crystals formed. The best solvent will produce a large crop of well-defined crystals upon cooling.
Table 1: Potential Solvents for Recrystallization of Polar Amine Hydrochlorides
Solvent
Boiling Point (°C)
Polarity
Comments
Ethanol
78
Polar Protic
Often a good first choice for polar compounds and salts.[12][13]
Methanol
65
Polar Protic
Higher solubility for polar compounds than ethanol; may require a co-solvent.
Isopropanol (IPA)
82
Polar Protic
Good general-purpose solvent with a convenient boiling point.
Acetonitrile
82
Polar Aprotic
Can be effective for moderately polar compounds.
Water
100
Very Polar Protic
As a hydrochloride salt, the compound is likely very soluble.[12][13] Often best used as part of a mixed-solvent system (e.g., Ethanol/Water).
Ethanol/Ethyl Acetate
77 (azeotrope)
Mixed
A common mixed-solvent system where ethyl acetate acts as the anti-solvent.
Isopropanol/Hexane
Variable
Mixed
A polar/non-polar mixture useful for inducing crystallization.
Protocol 2: Standard Recrystallization Workflow
Dissolution: Place the crude (4,6-Dimethoxypyrimidin-2-YL)methanamine hydrochloride in an appropriately sized Erlenmeyer flask. Add the chosen hot solvent in small portions while heating and swirling until the solid is completely dissolved. Use the absolute minimum amount of hot solvent necessary.[4][8]
Decolorization (if necessary): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for 2-5 minutes.[5]
Hot Filtration (if necessary): If there are insoluble impurities or charcoal present, filter the hot solution quickly through a pre-heated stemless funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[4][7]
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[8]
Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the crystal yield.[4][11]
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4][7]
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to rinse away any remaining mother liquor.[4][10]
Drying: Allow the crystals to air-dry on the filter by pulling a vacuum for several minutes. Then, transfer the crystals to a watch glass or drying dish to dry completely. The purity can be checked by melting point analysis or HPLC.
Visualization of Troubleshooting Workflow
The following diagram outlines the decision-making process for troubleshooting common recrystallization problems.
Caption: Decision tree for troubleshooting common recrystallization issues.
Frequently Asked Questions (FAQs)
Q1: Why is using the minimum amount of hot solvent so critical?
A1: Recrystallization works based on differential solubility. You want the solution to be saturated at a high temperature and supersaturated at a low temperature. Using excess solvent means that even when cold, the solution may not become supersaturated, and a large amount of your product will simply remain dissolved, leading to poor recovery.[10][11]
Q2: My compound is a hydrochloride salt. How does this affect my choice of solvent?
A2: The hydrochloride salt makes the molecule significantly more polar than its freebase form. Therefore, you should prioritize polar solvents. It will likely have high solubility in water and lower alcohols like methanol and ethanol.[12][13] Non-polar solvents like hexanes or toluene will likely be ineffective for dissolution and are better suited as anti-solvents in a mixed-solvent system.
Q3: What are the ideal storage conditions for purified (4,6-Dimethoxypyrimidin-2-YL)methanamine hydrochloride?
A3: As a solid crystalline material, it should be stored in a tightly sealed container to protect it from moisture. To prevent potential long-term degradation, especially from light, storing it in an amber vial in a cool, dry, and dark place is recommended.[11] For long-term archival, storage in a desiccator at refrigerated temperatures is advisable.
Q4: How can I assess the thermal stability of my compound?
A4: The thermal stability of a compound is authoritatively determined using techniques like Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA). DSC can determine the melting point and detect exothermic decomposition events, while TGA measures mass loss as a function of temperature.[14][15] For pyrimidine derivatives, thermal stability is generally good, but it is best practice to determine it experimentally if high-temperature processing is required.[16][17]
Q5: Can I use a mixture of solvents for the recrystallization?
A5: Yes, a two-solvent system is an excellent strategy, especially when no single solvent has the ideal solubility profile.[4] You would dissolve the compound in a minimum amount of a hot "good" solvent (in which it is very soluble) and then add a "bad" or "anti-solvent" (in which it is insoluble) dropwise until the solution becomes turbid.[6][18] The key is that the two solvents must be miscible with each other.[4][5] Common pairs include ethanol/water, ethanol/ethyl acetate, and isopropanol/hexanes.
References
Recrystallization. Homi Bhabha Centre for Science Education. Available from: [Link]
Recrystallization. University of Wisconsin-Green Bay. Available from: [Link]
Recrystallization. University of Missouri–St. Louis. Available from: [Link]
3.6F: Troubleshooting. Chemistry LibreTexts. Available from: [Link]
Recrystallization. University of Technology, Iraq. Available from: [Link]
Experiment 2: Recrystallization. Thompson Rivers University. Available from: [Link]
Recrystallization. Wired Chemist. Available from: [Link]
1-(4,6-Dimethoxypyrimidin-5-yl)methanamine Properties. U.S. Environmental Protection Agency. Available from: [Link]
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available from: [Link]
The Risk of Recrystallization: Changes to the Toxicity and Morphology of Pyrimethamine. ResearchGate. Available from: [Link]
Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? : r/chemistry. Reddit. Available from: [Link]
8.6 - Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Available from: [Link]
Purification: How To. University of Rochester. Available from: [Link]
Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. MDPI. Available from: [Link]
How to recrystallization amine compound and it is not soluble in common organic solvents? ResearchGate. Available from: [Link]
Recrystallization. Austin Community College. Available from: [Link]
(4,6-Dimethylpyrimidin-2-yl)methanamine hydrochloride. BuyersGuideChem. Available from: [Link]
Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. MDPI. Available from: [Link]
Current issues in recrystallization: a review. SciSpace. Available from: [Link]
Thermal Stability Analysis for Major Reaction Components of Ohira-Bestmann Reagent. Oakwood Chemical. Available from: [Link]
Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K. ResearchGate. Available from: [Link]
2-Amino-4,6-dimethoxypyrimidine. PubChem. Available from: [Link]
Thermal Stability and Decomposition Pathways in Volatile Molybdenum(VI) Bis-Imides. ResearchGate. Available from: [Link]
Solubility of 1-Adamantanamine hydrochloride in Six Pure Solvents between 283.15 K and 333.15 K. SciELO. Available from: [Link]
Solubility enhancement of cox-2 inhibitors using various solvent systems. PMC. Available from: [Link]
Solubility of 1-adamantanamine hydrochloride in six pure solvents between 283.15 k and. SciSpace. Available from: [Link]
Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC. Available from: [Link]
Thermal Degradation Comparison of Amino Acid Salts, Alkanolamines and Diamines in CO2 Capture. Encompass - Eastern Kentucky University. Available from: [Link]
Technical Support Center: Troubleshooting (4,6-Dimethoxypyrimidin-2-YL)methanamine Solubility
Welcome to the Technical Support Center for (4,6-Dimethoxypyrimidin-2-YL)methanamine (CAS: 771582-35-5)[1]. As a Senior Application Scientist, I have designed this guide specifically for researchers, chemists, and drug d...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for (4,6-Dimethoxypyrimidin-2-YL)methanamine (CAS: 771582-35-5)[1]. As a Senior Application Scientist, I have designed this guide specifically for researchers, chemists, and drug development professionals facing physicochemical challenges with this compound.
Featuring a planar, lipophilic dimethoxypyrimidine core and a polar primary amine, this building block exhibits complex solubility behaviors. This guide bridges theoretical chemical principles with field-validated protocols to ensure your assays and syntheses run flawlessly.
Q1: Why does the free base of (4,6-Dimethoxypyrimidin-2-YL)methanamine precipitate in standard aqueous buffers (pH 7.0 - 7.4)?
Root Cause: The compound's planar pyrimidine ring promotes strong intermolecular ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
stacking, resulting in a high crystal lattice energy. At physiological pH (7.4), the primary methanamine group (pKa ~8.5-9.0) exists in a partial equilibrium between its neutral and protonated states. The neutral free base lacks sufficient hydration energy to overcome the lattice forces, leading to precipitation.
Solution: Lower the pH of the aqueous vehicle to < 6.0 or convert the free base into a hydrochloride (HCl) salt. Protonating the amine to
introduces a formal positive charge, maximizing ion-dipole interactions with water and exponentially increasing aqueous solubility[2].
Q2: I am preparing a master stock for cell-based screening. Which organic solvent guarantees complete dissolution without compromising my cells?
Root Cause: Protic solvents (like ethanol) may not sufficiently disrupt the hydrogen-bonding network of the primary amine[3].
Solution: Use 100% Dimethyl Sulfoxide (DMSO) . DMSO is a strongly polar aprotic solvent; its highly polarized
bond acts as an aggressive hydrogen-bond acceptor, effectively solvating the primary amine while its hydrophobic methyl groups interact with the pyrimidine core. Ensure the final assay concentration of DMSO remains below 0.1% (v/v) to prevent vehicle-induced cytotoxicity.
Q3: During organic synthesis (e.g., amidation or Buchwald-Hartwig coupling), the compound is poorly soluble in Dichloromethane (DCM). What are my alternatives?
Root Cause: DCM is a relatively non-polar halogenated solvent that struggles to solvate the highly polar primary amine network.
Solution: Switch to or add co-solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) . If DCM must be used, the addition of a mild organic base like Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) can help prevent the amine from self-associating, marginally improving solubility.
Section 2: Physicochemical Data & Solubility Matrix
To facilitate rapid solvent selection, the following table summarizes the solubility profile of (4,6-Dimethoxypyrimidin-2-YL)methanamine based on empirical chemical principles.
Solvent System
State of Compound
Estimated Solubility
Mechanistic Rationale
Water (pH 7.4)
Free Base
Low (< 1 mg/mL)
Insufficient ionization; dominated by lipophilic pyrimidine core.
Polar aprotic environment stabilizes the dipole of the molecule.
DCM / Hexanes
Free Base
Very Low
Non-polar environment cannot solvate the primary amine.
Section 3: Validated Experimental Protocols
Protocol A: Preparation of a 100 mM In Vitro Master Stock (DMSO)
Self-validating principle: Visual clarity and the absence of light scattering (Tyndall effect) confirm complete solvation at the molecular level.
Calculate Mass: For a 100 mM solution in 1 mL of DMSO, weigh exactly 16.92 mg of (4,6-Dimethoxypyrimidin-2-YL)methanamine (Molecular Weight: 169.18 g/mol )[1].
Solvent Addition: Transfer the powder to a sterile, amber glass vial. Add 1.0 mL of anhydrous, cell-culture grade DMSO.
Agitation: Vortex the vial vigorously for 60 seconds.
Thermal/Acoustic Disruption (If required): If micro-crystals persist, sonicate the vial in a water bath at room temperature for 5 minutes. Do not exceed 40°C to prevent potential thermal degradation of the methoxy groups.
Validation: Hold the vial against a direct light source. The solution must be perfectly clear with no particulate matter.
Storage: Aliquot into single-use tubes to avoid freeze-thaw cycles and store at -20°C under inert gas (Argon/Nitrogen) to prevent amine oxidation.
Protocol B: Aqueous Solubilization via In Situ Hydrochloride (HCl) Salt Formation
Self-validating principle: A physical shift from a cloudy, heterogeneous suspension to a transparent, homogeneous solution indicates successful protonation and salt formation.
Suspension: Suspend 100 mg (0.59 mmol) of the free base in 5 mL of deionized water (Milli-Q). The mixture will immediately appear as a cloudy suspension.
Acid Titration: While stirring magnetically at 400 RPM, begin adding 0.1 M aqueous HCl dropwise.
Stoichiometric Control: Add a total of 6.2 mL of 0.1 M HCl (0.62 mmol, ~1.05 equivalents). The slight stoichiometric excess ensures complete protonation of the primary amine, shifting the equilibrium entirely to the salt form[2].
Equilibration: Stir for 15 minutes at room temperature. The suspension will clarify into a transparent solution as the highly water-soluble aminium chloride salt forms.
Isolation (Optional): To isolate the solid HCl salt for future use, freeze the clear solution at -80°C and lyophilize (freeze-dry) for 24-48 hours to yield a white, highly water-soluble powder.
Section 4: Solubilization Decision Workflow
Decision tree for selecting the optimal solubilization strategy based on downstream applications.
References
Title: Organic Chemistry II (Chem2042): Solubility of Amines in Aqueous Acids
Source: eopcw.com
URL: [Link]
Title: Principles of Drug Action 1, Spring 2005, Amines
Source: auburn.edu
URL: [Link]
Title: Chemistry Part II: Amines
Source: ncert.nic.in
URL: [Link]
This guide addresses the synthesis and optimization of (4,6-Dimethoxypyrimidin-2-yl)methanamine , a critical pyrimidine building block. Unlike the more common 2-amino-4,6-dimethoxypyrimidine (ADMP), this target features a primary aminomethyl group (-CH₂NH₂) at the C2 position.
Critical Chemical Behavior:
Base Stability: The 4,6-dimethoxy motif is generally stable under basic conditions.
Acid Sensitivity: High sensitivity to strong aqueous acids (e.g., HCl reflux), which causes hydrolysis of the methoxy groups to hydroxyls (tautomerizing to barbituric acid derivatives).
Amine Nucleophilicity: The product is a primary amine prone to dimerization during synthesis if conditions are not controlled.
Core Synthetic Route: Nitrile Reduction
The most robust industrial and laboratory route involves the catalytic hydrogenation of 4,6-dimethoxypyrimidine-2-carbonitrile .
Process Workflow Diagram
Caption: Reaction pathway showing the critical bifurcation between the desired primary amine and the secondary amine dimer impurity.
Troubleshooting & Optimization Guide (Q&A)
Issue 1: "I am observing a significant amount of secondary amine dimer (approx. 15-20%) in my crude mixture."
Diagnosis:
This is the most common failure mode in nitrile reductions. The intermediate imine (
) reacts with the newly formed primary amine () to form a secondary amine dimer, releasing ammonia.
Corrective Protocol:
You must shift the equilibrium to favor the primary amine by saturating the system with ammonia or using an acidic trap.
Parameter
Recommended Condition
Scientific Rationale
Additive
Methanolic Ammonia (7N)
Excess suppresses the condensation of the amine with the imine intermediate (Le Chatelier's principle).
Catalyst
Raney Nickel (Active)
Raney Ni is superior to Pd/C for suppressing dimerization in heteroaromatic nitriles.
Solvent
Methanol
High solubility of ammonia and the polar substrate.
Step-by-Step Optimization:
Dissolve the nitrile in 7N
in MeOH (ratio 10:1 v/w relative to substrate).
Add Raney Nickel (20 wt% loading).
Pressurize to 50-60 psi (3-4 bar)
.
Agitate vigorously at room temperature (25°C). Avoid heat to reduce side reactions.
Issue 2: "The reaction stalls at 50% conversion, even after 24 hours."
Diagnosis:
Pyrimidines are excellent ligands. The nitrogen atoms in the pyrimidine ring (or the product amine) can coordinate to the catalyst surface, poisoning it and blocking active sites.
Corrective Protocol:
Increase Pressure: Boost
pressure to 100 psi (7 bar) to compete with the coordinating substrate.
Acidic Additive (Use Caution): If using Pd/C, add 1.0 equivalent of Acetic Acid. This protonates the product amine, preventing it from binding to the catalyst.
Warning: Do NOT use strong mineral acids (HCl/H₂SO₄) as they will hydrolyze the methoxy groups [1].
Issue 3: "My product purity drops during workup; LCMS shows loss of methyl groups (M-14 peaks)."
Diagnosis:
You are likely performing an aqueous acidic workup or exposing the compound to acid for too long. 4,6-dimethoxypyrimidines are susceptible to acid-catalyzed hydrolysis, converting the methoxy groups to hydroxyls (tautomerizing to carbonyls) [2].
Corrective Protocol (Self-Validating Workup):
Filter Catalyst: Remove catalyst over Celite immediately after reaction.
Evaporation: Concentrate the methanolic filtrate without acidification.
Purification:
If the product is the free base: Recrystallize from Isopropyl Acetate or MTBE.
If a salt is required: Dissolve in dry Ethanol and add Oxalic Acid (1.0 eq) to precipitate the oxalate salt. Avoid aqueous HCl.
Experimental Protocol: Optimized Hydrogenation
Objective: Synthesis of (4,6-Dimethoxypyrimidin-2-yl)methanamine from 4,6-dimethoxypyrimidine-2-carbonitrile.
Preparation:
Charge a high-pressure hydrogenation vessel (Parr reactor) with 4,6-dimethoxypyrimidine-2-carbonitrile (10.0 g, 60.6 mmol).
Add Methanol (100 mL).
Add 7N Ammonia in Methanol (20 mL). Critical for selectivity.
Add Raney Nickel (2.0 g, 50% slurry in water, washed 3x with MeOH).
Reaction:
Purge vessel 3x with Nitrogen, then 3x with Hydrogen.
Pressurize to 60 psi (4 bar) with Hydrogen.
Stir at 1000 RPM at 25°C for 6-12 hours.
Monitoring: Check HPLC for disappearance of nitrile peak.
Workup:
Filter reaction mixture through a Celite pad to remove Raney Ni (Keep wet! Pyrophoric hazard).
Concentrate filtrate under reduced pressure (Max bath temp 40°C).
Result: Off-white solid (Free base).
Salt Formation (Optional for Stability):
Dissolve residue in absolute Ethanol (50 mL).
Add Oxalic acid dihydrate (7.6 g) dissolved in warm Ethanol.
Cool to 0°C. Filter the white precipitate.
Logic & Decision Tree
Use this flowchart to diagnose low yields or impurities during your campaign.
Caption: Decision matrix for diagnosing reaction failures based on conversion and impurity profiling.
References
BenchChem. (2025).[1][2][3] An In-depth Technical Guide to 2-Amino-4,6-dimethoxypyrimidine: Properties, Synthesis, and Applications. Retrieved from
Context: Establishes the stability profile of the 4,6-dimethoxy ring and general synthetic handling of analogous pyrimidines.
Ostrovskyi, D. et al. (2021).[4] Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega. Retrieved from
Context: Details the acid-catalyzed hydrolysis and tautomerism mechanisms relevant to dimethoxypyrimidine stability.
Orient Journal of Chemistry. (2013). Synthesis of Potassium 2,4 and 2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate. Retrieved from
Context: Provides reaction conditions for nucleophilic substitutions on the 4,6-dimethoxypyrimidine core, relevant for altern
Storage and handling of (4,6-Dimethoxypyrimidin-2-YL)methanamine
To: Research & Development Team From: Technical Support Center (Senior Application Scientist) Subject: Technical Guide: Storage & Handling of (4,6-Dimethoxypyrimidin-2-yl)methanamine CAS: 771582-35-5 | MW: 169.18 g/mol [...
Author: BenchChem Technical Support Team. Date: March 2026
To: Research & Development Team
From: Technical Support Center (Senior Application Scientist)
Subject: Technical Guide: Storage & Handling of (4,6-Dimethoxypyrimidin-2-yl)methanamineCAS: 771582-35-5 | MW: 169.18 g/mol [1][2]
Executive Technical Profile
(4,6-Dimethoxypyrimidin-2-yl)methanamine is a specialized heterocyclic building block.[1][2] Unlike its more common analog 2-amino-4,6-dimethoxypyrimidine (where the amine is directly attached to the ring), this molecule features a primary aliphatic amine separated from the pyrimidine ring by a methylene spacer (
Critical Distinction: This methylene spacer fundamentally alters the chemical behavior.[1] While the 2-amino analog is a weak base (aniline-like, pKa ~4), (4,6-Dimethoxypyrimidin-2-yl)methanamine behaves like a benzylamine derivative with a much higher basicity (pKa ~9.5).[1][2][3] This makes it significantly more nucleophilic and highly susceptible to atmospheric
absorption , leading to the formation of stable carbamates or carbonates—a failure mode often mistaken for "moisture degradation."
Critical Storage Protocols
The "Sticky Yellow Solid" Syndrome:
Users frequently report that the free base powder turns into a sticky, yellow gum after weeks of storage.[1][3] This is rarely simple hydrolysis; it is usually the formation of carbamic acid derivatives due to air exposure.[1]
Storage Specifications
Parameter
Specification
Technical Rationale
Temperature
2°C to 8°C
Slows oxidation kinetics; however, cold storage increases moisture condensation risks if opened before equilibration.[1][2][3]
Atmosphere
Inert (Argon/Nitrogen)
Mandatory. The primary amine reacts with atmospheric ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
to form carbamates.[1]
Container
Amber Glass, Taped/Parafilmed
Protects from light (pyrimidine ring stability) and creates a secondary gas seal.[1]
Desiccant
P2O5 or Silica Gel
The amine is hygroscopic.[1] Water accelerates the capture reaction.[1][2]
The Degradation Cycle (Visualized)
The following diagram illustrates why "just keeping it cold" is insufficient.[1] You must break the Air/CO2 cycle.[1][2]
Figure 1: Mechanism of degradation. The formation of carbamates increases hygroscopicity, drawing in more moisture and accelerating degradation.[1][3]
Troubleshooting & FAQs
Q1: I dissolved the compound in water, but it precipitated when I adjusted the pH. What happened?
A: This is a classic solubility-pH dependence issue inherent to the amine functionality.[1][2]
Low pH (Acidic): The amine is protonated (
).[1][2] The molecule exists as a salt and is highly water-soluble .[1][2]
High pH (Basic): The amine is deprotonated (
).[1][2] The molecule is neutral and lipophilic.[1] It will precipitate out of water or partition into an organic layer.[1][2]
Correct Protocol for Aqueous Handling:
Dissolve in dilute HCl (0.1 M) or acetic acid if aqueous delivery is required.[1][2]
If you need the free base for a reaction, dissolve in an organic solvent (DCM, MeOH) or use a biphasic system.[3]
Q2: My LC-MS shows a mass of [M+18] or [M+44]. Is my product impure?
A: Not necessarily. These are often artifacts of the ionization process or storage issues.[1]
[M+44] (+CO2): Indicates the formation of a carbamate adduct.[1] This confirms the sample was exposed to air.[1][2] Remedy: Purge your stock solution with Argon; the carbamate is often reversible under acidic LC-MS conditions, but if the peak persists, the solid has degraded.[1][3]
[M+18] (+H2O): Likely a hydrate.[1][2] Pyrimidine amines form stable hydrates.[1][2] Check the NMR to confirm if the water is chemically bound or just moisture.[1]
Q3: Can I use this compound in unbuffered DMSO for biological assays?
A:Use Caution.
Primary amines in DMSO can be unstable over time due to oxidation.[1] Furthermore, the free amine is basic.[3]
Recommendation: Prepare stock solutions in anhydrous DMSO and store at -20°C.
Best Practice: For long-term stability, convert the amine to its HCl salt form for storage.[1] The salt is significantly more resistant to oxidation and
When working up reactions involving (4,6-Dimethoxypyrimidin-2-yl)methanamine, utilizing its "pH switch" capability is the most effective way to purify it without chromatography.[1][2]
Figure 2: Acid-Base extraction strategy to isolate the amine from non-basic impurities.[1][2][3]
Safety & Disposal
Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[1][2][4] As a primary amine, it can cause chemical burns upon prolonged contact.[1][3]
PPE: Nitrile gloves are sufficient for short contact.[1][2] Use safety goggles.
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (Nitrogen oxides will be generated).[1]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11660359, (4,6-Dimethoxypyrimidin-2-yl)methanamine. Retrieved from [Link][1][2]
American Chemical Society (2024).Practical Guide to Handling Air-Sensitive Amines. ACS Reagents Guide.
Technical Guide: 1H NMR Spectral Analysis of (4,6-Dimethoxypyrimidin-2-yl)methanamine
Executive Summary (4,6-Dimethoxypyrimidin-2-yl)methanamine (CAS: 57012-44-1) is a critical pharmacophore often used as a linker in fragment-based drug discovery.[1] Its NMR spectrum is characterized by high symmetry and...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(4,6-Dimethoxypyrimidin-2-yl)methanamine (CAS: 57012-44-1) is a critical pharmacophore often used as a linker in fragment-based drug discovery.[1] Its NMR spectrum is characterized by high symmetry and specific shielding effects caused by the electron-rich pyrimidine ring.[1]
This guide provides a definitive analysis of the 1H NMR profile, distinguishing it from common structural analogs (e.g., the direct aniline analog) and detailing the solvent-dependent behavior of the exocyclic amine protons.[2]
Structural Logic & Assignment
The molecule possesses a
axis of symmetry passing through the C2-methanamine axis.[1] This symmetry simplifies the spectrum significantly, rendering the 4- and 6-methoxy groups chemically equivalent.[1]
Highly shielded by two electron-donating OMe groups.[1]
B
3.90 – 3.95
Singlet (s)
6H
-OCH₃ (Methoxy)
Intense singlet; 4- and 6-positions are equivalent.[1]
C
3.80 – 3.88
Singlet (s)
2H
-CH₂- (Methylene)
Benzylic-like position; often overlaps with OMe signal.[1]
D
1.80 – 2.20
Broad (br s)
2H
-NH₂ (Amine)
Exchangeable; shift varies with concentration/water content.[1]
Structural Assignment Map
The following diagram illustrates the correlation between the molecular structure and the NMR signals.
Figure 1: Structural assignment correlating chemical environments to spectral signals.[1]
Comparative Analysis: Performance vs. Alternatives
In drug development, this compound is often confused with its direct amine analog or analyzed in suboptimal solvents.[2] This section objectively compares these scenarios.
Comparison 1: Structural Analog Differentiation
A common synthesis impurity or alternative scaffold is 2-Amino-4,6-dimethoxypyrimidine , where the amine is directly attached to the aromatic ring (no methylene spacer).[2][1]
Pros: Sharp resolution of the aromatic H-5 and OMe groups.[1]
Cons: The
peak is often broad, flat, or overlaps with the water peak (~1.56 ppm).[2] It can be easily missed.[1]
Use Case: Routine purity checks where the carbon backbone is the focus.[1]
DMSO-d₆ (Dimethyl sulfoxide-d₆):
Pros: Hydrogen bonding with the solvent slows proton exchange.[1] The
signal often sharpens and moves downfield (sometimes to ~3-4 ppm or higher if protonated).[1]
Cons: High viscosity can broaden line shapes slightly; strong solvent peak at 2.50 ppm.[1]
Use Case: Characterization of the amine functionality or if the sample is a salt (e.g., HCl salt).[2]
Experimental Protocol: Self-Validating Workflow
To ensure high-integrity data, follow this step-by-step protocol. This workflow includes a "D₂O Shake" validation step to confirm the amine assignment.[1]
Materials
Analyte: ~5–10 mg of (4,6-Dimethoxypyrimidin-2-yl)methanamine.[1]
Solvent: 0.6 mL CDCl₃ (99.8% D) + 0.03% TMS (v/v).
must disappear (exchange to ). The and aromatic signals will remain unchanged.[1]
Troubleshooting & Critical Nuances
The "Missing" Amine
If the
signal is not visible in CDCl₃:
Cause: Rapid proton exchange due to trace acid/water or extreme broadening.[1]
Solution: Switch solvent to DMSO-d₆ . In DMSO, the amine is usually distinct.[2] If the sample is an HCl salt, the amine will appear as a broad singlet at
) and methylene () protons have very similar electronic environments.[2][1]
Observation: You may see a massive peak at ~3.9 ppm.[1]
Resolution: Zoom in. The methoxy is a sharp singlet (6H). The methylene (2H) may be slightly upfield (3.80–3.85 ppm).[2] If they overlap perfectly, the integration will be 8H total.[2]
References
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2][3][4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
Fulmer, G. R., et al. (2010).[2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
ChemicalBook. (n.d.).[1] 2-Amino-4,6-dimethoxypyrimidine NMR Spectrum Data (Analog Comparison).
Reich, H. J. (n.d.).[2][1] Structure Determination Using NMR: Chemical Shift Ranges. University of Wisconsin-Madison.[1]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of (4,6-Dimethoxypyrimidin-2-YL)methanamine
Introduction: The Critical Role of Purity in Drug Development (4,6-Dimethoxypyrimidin-2-YL)methanamine is a key intermediate in the synthesis of various pharmacologically active compounds. Its purity is paramount, as eve...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Critical Role of Purity in Drug Development
(4,6-Dimethoxypyrimidin-2-YL)methanamine is a key intermediate in the synthesis of various pharmacologically active compounds. Its purity is paramount, as even trace impurities can significantly impact the safety and efficacy of the final drug product. Therefore, robust and reliable analytical methods for its purity assessment are indispensable in both research and manufacturing settings. This guide provides an in-depth comparison of HPLC-based methodologies for the purity analysis of (4,6-Dimethoxypyrimidin-2-YL)methanamine, offering insights into method development, validation, and comparison with alternative techniques.
The inherent basicity of the primary amine group and the presence of the pyrimidine ring in (4,6-Dimethoxypyrimidin-2-YL)methanamine present unique challenges for chromatographic separation. These include potential peak tailing due to interactions with residual silanols on the stationary phase and the need for careful pH control of the mobile phase to ensure consistent ionization and retention.
HPLC Method Development: A Rational Approach
The development of a robust HPLC method for purity analysis requires a systematic evaluation of several key parameters. The goal is to achieve adequate resolution between the main peak and all potential impurities, both known and unknown, within a reasonable analysis time.
Stationary Phase Selection: Beyond C18
While C18 columns are the workhorses of reversed-phase chromatography, the basic nature of (4,6-Dimethoxypyrimidin-2-YL)methanamine necessitates consideration of alternative stationary phases to mitigate undesirable peak shapes.
End-capped C18: Modern, highly end-capped C18 columns are a good starting point. End-capping minimizes the accessible free silanol groups, thereby reducing peak tailing.
Polar-Embedded Phases: Stationary phases with embedded polar groups (e.g., amide, carbamate) offer alternative selectivity and can provide better peak shapes for basic compounds through a combination of hydrophobic and polar interactions.
Phenyl Phases: Phenyl-based stationary phases can provide unique selectivity for aromatic compounds like the pyrimidine derivative in our analyte through pi-pi interactions.
The choice of stationary phase will ultimately depend on the specific impurity profile of the sample. A screening of different column chemistries is highly recommended during method development.
Mobile Phase Optimization: The Key to Resolution
The mobile phase composition, particularly its pH and organic modifier, plays a crucial role in achieving the desired separation.
pH Control: The pKa of (4,6-Dimethoxypyrimidin-2-YL)methanamine dictates its ionization state at a given pH. Maintaining the mobile phase pH at least 2 units away from the analyte's pKa ensures a consistent charge state and reproducible retention. For this basic compound, a mobile phase pH in the acidic to neutral range (e.g., 3-7) is generally preferred. Buffers such as phosphate, acetate, or formate are commonly used to maintain a stable pH.
Organic Modifier: Acetonitrile is a common choice due to its low viscosity and UV transparency. Methanol can offer different selectivity and may be a valuable alternative to optimize the separation of critical peak pairs.
Ion-Pairing Reagents: In cases of severe peak tailing or poor retention, the addition of an ion-pairing reagent like trifluoroacetic acid (TFA) to the mobile phase can be beneficial. TFA masks the residual silanols and forms an ion pair with the protonated amine, improving peak shape and retention. However, it's important to note that TFA can be corrosive to the HPLC system and may suppress ionization in mass spectrometry detection.
Detection: Ensuring Sensitivity and Specificity
UV Detection: Due to the presence of the pyrimidine ring, (4,6-Dimethoxypyrimidin-2-YL)methanamine exhibits strong UV absorbance. A photodiode array (PDA) detector is highly recommended as it allows for the simultaneous acquisition of spectra across a range of wavelengths, which is invaluable for peak purity assessment and impurity identification. The selection of the detection wavelength should be based on the UV spectrum of the main compound and its impurities to ensure optimal sensitivity for all components.
Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer provides an unparalleled level of specificity and sensitivity. It allows for the unambiguous identification of known impurities and the characterization of unknown ones based on their mass-to-charge ratio.
Comparative Analysis: HPLC vs. UPLC
Ultra-High-Performance Liquid Chromatography (UPLC) has emerged as a powerful alternative to conventional HPLC, offering significant advantages in terms of speed and resolution.
Feature
HPLC
UPLC
Particle Size
3 - 5 µm
< 2 µm
Column Length
100 - 250 mm
50 - 150 mm
Analysis Time
15 - 30 min
1 - 5 min
Resolution
Good
Excellent
System Pressure
2000 - 6000 psi
10000 - 15000 psi
Solvent Consumption
Higher
Lower
Experimental Protocol: A Validated HPLC Method
This section provides a detailed, step-by-step protocol for the purity analysis of (4,6-Dimethoxypyrimidin-2-YL)methanamine using a validated HPLC method.
Materials and Reagents
(4,6-Dimethoxypyrimidin-2-YL)methanamine reference standard and sample
Acetonitrile (HPLC grade)
Water (HPLC grade)
Trifluoroacetic acid (TFA)
Methanol (HPLC grade)
Instrumentation
HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
Data acquisition and processing software.
Chromatographic Conditions
Column: End-capped C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A: 0.1% TFA in Water
Mobile Phase B: 0.1% TFA in Acetonitrile
Gradient Program:
0-2 min: 5% B
2-15 min: 5% to 95% B
15-17 min: 95% B
17-17.1 min: 95% to 5% B
17.1-20 min: 5% B
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Injection Volume: 10 µL
Detection: PDA at 254 nm
Sample Preparation
Accurately weigh about 10 mg of the (4,6-Dimethoxypyrimidin-2-YL)methanamine sample.
Dissolve in a 1:1 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 mg/mL.
Filter the solution through a 0.45 µm syringe filter before injection.
Visualizing the Workflow
A clear understanding of the analytical workflow is essential for successful implementation.
Caption: HPLC analysis workflow for purity determination.
Logical Flow of Purity Analysis
The overall process of purity analysis follows a logical sequence to ensure data integrity and regulatory compliance.
Caption: Logical flow of the purity analysis process.
References
International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography (3rd ed.). John Wiley & Sons. [Link]
United States Pharmacopeia (USP). General Chapter <621> Chromatography. [Link]
Validation
X-ray crystal structure of (4,6-Dimethoxypyrimidin-2-YL)methanamine derivatives
Crystallographic Profiling and Performance Comparison of (4,6-Dimethoxypyrimidin-2-yl)methanamine Derivatives Executive Summary As a Senior Application Scientist specializing in structural chemistry, I frequently rely on...
Author: BenchChem Technical Support Team. Date: March 2026
Crystallographic Profiling and Performance Comparison of (4,6-Dimethoxypyrimidin-2-yl)methanamine Derivatives
Executive Summary
As a Senior Application Scientist specializing in structural chemistry, I frequently rely on single-crystal X-ray diffraction to decode the structure-activity relationships (SAR) of heterocyclic scaffolds. The (4,6-dimethoxypyrimidin-2-yl)methanamine core—and its closely related 2-amine analog—serves as the foundational pharmacophore for a vast array of sulfonylurea herbicides and targeted kinase inhibitors[1].
In this guide, we will objectively compare the crystallographic performance, structural rigidity, and lattice stability of the unmodified pyrimidine core against its advanced N-substituted derivatives (such as acetamides and sulfonylureas). By understanding the causality behind their three-dimensional conformations, researchers can rationally design next-generation bioactive molecules with optimized receptor binding and formulation stability.
Structural Causality: The Role of Substituents
The electronic structure of the 4,6-dimethoxypyrimidine ring is heavily influenced by the electron-donating methoxy (-OCH₃) groups. These groups increase the electron density on the adjacent pyrimidine nitrogen atoms, transforming them into potent hydrogen-bond acceptors.
When we compare the unmodified amine core to its bulky derivatives, a distinct conformational shift occurs. The unmodified core remains largely planar, facilitating tightly packed N-H···N hydrogen-bonded chains[2]. However, introducing a bulky substituent (such as an aryl acetamide or a pyrazole-sulfonyl group) forces a significant dihedral twist to alleviate steric hindrance between the substituent and the rigid methoxy groups[1][3]. For instance, in N-(4,6-Dimethoxypyrimidin-2-yl)-2-(3-methylphenyl)acetamide, the dihedral angle between the pyrimidine and benzene rings is 87.0° to 93.0°[3]. This non-planar conformation is not a defect; rather, it is a highly desirable feature that enables the "induced fit" binding mechanism within the active sites of target enzymes.
Comparative Crystallographic Data
To quantify these structural shifts, we compared the X-ray crystal parameters of three key derivatives. The data highlights how substitution alters the crystal system and intermolecular bonding motifs.
Data supported by crystallographic reports from[3] and the [4].
Notice how the introduction of the sulfonylurea or acetamide linkage transitions the primary intermolecular interaction from a simple N-H···N chain to a highly stable R2²(8) centrosymmetric dimer[1][3]. This specific hydrogen-bonding motif dramatically enhances the thermal stability of the solid-state material.
Caption: Formation of the R2²(8) hydrogen-bonded inversion dimer in pyrimidine derivatives.
To ensure absolute trustworthiness in your structural data, the following self-validating workflow must be strictly adhered to when resolving the structures of pyrimidine derivatives[1][3].
Step 1: High-Purity Synthesis & Preparation
Synthesize the derivative by reacting the (4,6-dimethoxypyrimidin-2-yl)methanamine (or amine) precursor with the appropriate acyl chloride or sulfonyl isocyanate in dichloromethane at 273 K[3]. Purify via silica gel chromatography to achieve >99% purity.
Causality: Impurities disrupt the crystal lattice, leading to twinning or amorphous precipitation rather than distinct crystalline lattices.
Step 2: Controlled Single-Crystal Growth
Dissolve the purified compound in a binary solvent system (e.g., methanol/dichloromethane). Allow slow evaporation at ambient temperature (293 K) over 5-7 days.
Causality: Slow evaporation ensures that molecules have sufficient time to orient themselves into the lowest-energy R2²(8) thermodynamic state, yielding diffraction-quality block-like crystals.
Step 3: X-Ray Data Collection
Mount a suitable crystal (e.g., 0.42 × 0.34 × 0.22 mm) on a diffractometer equipped with a CCD detector. Utilize Mo Kα radiation (λ = 0.71073 Å) and maintain the crystal at 173 K using a nitrogen stream[1][3].
Causality: Cooling to 173 K minimizes atomic thermal vibrations, drastically improving the resolution of high-angle diffraction spots and allowing for accurate mapping of hydrogen atoms.
Step 4: Phase Resolution and Refinement
Solve the phase problem using direct methods (e.g., SHELXS). Refine the structure using full-matrix least-squares on F² (SHELXL). Apply a multi-scan absorption correction (SADABS) to account for the crystal's shape and density[1].
Step 5: Internal Validation (The Self-Check)
A protocol is only as good as its validation. Verify the final CIF (Crystallographic Information File) against these parameters[1]:
R-factor (R1): Must be < 0.05.
Goodness-of-Fit (S): Should be approximately 1.00 to 1.05.
Residual Electron Density (Δρmax): Must be < 1.0 e Å⁻³ (typically ~0.56 e Å⁻³ for these derivatives), confirming no missing heavy atoms.
Caption: Self-validating workflow for the crystallization and X-ray structural resolution of pyrimidines.
Performance Comparison: Core vs. Derivatives
Lattice Stability & Formulation: The R2²(8) inversion dimers found in the acetamide and sulfonylurea derivatives provide superior lattice enthalpy compared to the linear chains of the unmodified core[1][3]. This translates to lower hygroscopicity—a critical performance metric for extending the shelf-life of agricultural and pharmaceutical formulations.
Conformational Flexibility: The unmodified core is highly rigid. In contrast, the derivatives exhibit a dihedral angle of ~79-93°[1][3], providing the necessary rotational freedom for the molecule to adapt to complex binding pockets without sacrificing the structural integrity of the pyrimidine ring itself.
References
Praveen, A. S., et al. "N-(4,6-Dimethoxypyrimidin-2-yl)-2-(3-methylphenyl)acetamide." Acta Crystallographica Section E: Structure Reports Online, 2011.[Link]
National Center for Biotechnology Information. "2-Amino-4,6-dimethoxypyrimidine | C6H9N3O2 | CID 118946." PubChem, 2025. [Link]
Yan, Sheng, et al. "The crystal structure of 5-chloro-4,6-dimethoxypyrimidin-2-amine." Zeitschrift für Kristallographie - New Crystal Structures, 2020.[Link]
This guide analyzes the reactivity of (4,6-Dimethoxypyrimidin-2-yl)methanamine (hereafter referred to as 2-AMP-OMe ), contrasting it with its direct-attachment analog 2-Amino-4,6-dimethoxypyrimidine (ADMP) and the electron-deficient (4,6-Dichloropyrimidin-2-yl)methanamine .[2]
The critical structural differentiator is the methylene spacer (-CH₂-) at the C2 position.[2] This spacer effectively "insulates" the exocyclic amine from the electron-deficient pyrimidine ring, preserving its aliphatic character. Consequently, 2-AMP-OMe exhibits significantly higher basicity (pKa ~9.[2]3) and nucleophilicity compared to ADMP (pKa ~4.0), necessitating distinct synthetic strategies.
Structural & Electronic Analysis
The reactivity differences among these analogs are governed by the interplay of resonance and inductive effects.
Inductively Deactivated: Cl pulls density via σ-bonds.[2]
Est. pKa (BH⁺)
~9.3 (High Basicity)
~4.0 (Low Basicity)
~8.5 (Reduced Basicity)
Nucleophilicity
High (Reacts with esters/halides)
Low (Requires isocyanates/anhydrides)
Moderate
Visualizing the "Spacer Effect"
Figure 1: The methylene spacer in the target molecule prevents resonance delocalization, resulting in superior nucleophilicity compared to the direct amino analog.[2]
Reactivity Profiles & Synthetic Pathways
A. Acylation & Sulfonylation (Amide/Sulfonamide Synthesis)
Target (2-AMP-OMe): Reacts rapidly with acid chlorides, sulfonyl chlorides, and even esters under mild conditions.[2] No strong base is required; a scavenger (e.g., TEA) suffices.
Analog (ADMP): Reactivity is poor due to the electron-deficient ring pulling density from the amine.[2] Synthesis of sulfonylureas (e.g., Nicosulfuron) typically requires sulfonyl isocyanates or high-temperature coupling with carbamates because the amine is too weak to attack standard electrophiles efficiently.[2]
B. Condensation (Schiff Base Formation)
Target (2-AMP-OMe): Forms stable imines with aldehydes/ketones. The equilibrium favors the product due to the higher basicity of the nitrogen.
Analog (ADMP): Imines are hydrolytically unstable.[2] The reaction often requires forcing conditions (Dean-Stark) or Lewis acid catalysis (TiCl₄) to proceed.[2]
C. Nucleophilic Aromatic Substitution (SNAr)
Target (2-AMP-OMe): The 4,6-dimethoxy groups are relatively stable but can be displaced by strong nucleophiles (e.g., thiols) under forcing conditions.[2] The exocyclic amine is not acidic enough to deprotonate and interfere unless extremely strong bases (NaH) are used.
Analog (ADMP): The exocyclic amine proton is acidic (pKa ~20 in DMSO). In the presence of base, the nitrogen deprotonates, becoming a potent nucleophile that can cause self-condensation or side reactions on the ring.
Experimental Protocols
Protocol 1: Synthesis of Sulfonamide Derivatives
Use Case: Creating sulfonamide-linked bioactive scaffolds.
For Target (2-AMP-OMe):
Dissolution: Dissolve 2-AMP-OMe (1.0 equiv) in anhydrous DCM (0.1 M).
Base Addition: Add Triethylamine (1.2 equiv). Cool to 0°C.[2]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Biological Activity Comparison of (4,6-Dimethoxypyrimidin-2-YL)methanamine Derivatives
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Linker Defines the Target
The 4,6-dimethoxypyrimidine moiety is a privileged structure in bioactive chemistry, serving as the pharmacophore for a multi-billion dollar class of agrochemicals and an emerging class of kinase inhibitors. However, the biological trajectory of this scaffold is dictated by a single structural feature: the linker at the 2-position.
This guide compares two distinct derivative classes:
Direct-Linked Derivatives (ADMP Series): Based on 2-amino-4,6-dimethoxypyrimidine . These are rigid, high-affinity binders primarily used in herbicidal applications (ALS inhibition).
Methylene-Linked Derivatives (Methanamine Series): Based on (4,6-dimethoxypyrimidin-2-yl)methanamine . These possess a flexible -CH2- spacer, shifting activity toward medicinal applications (Kinase inhibition, Antiviral) by allowing the pyrimidine headgroup to orient into deep hydrophobic pockets.
Chemical Identity & Structural Divergence
Feature
Direct-Linked (Standard)
Methylene-Linked (Exploratory)
Core Intermediate
2-Amino-4,6-dimethoxypyrimidine (ADMP)
(4,6-Dimethoxypyrimidin-2-yl)methanamine
CAS Number
36315-01-2
771582-35-5
Linker Structure
Py-NH-R (Rigid)
Py-CH2-NH-R (Flexible)
Primary Domain
Agrochemicals (Herbicides)
Pharma (Oncology, Antiviral)
Key Mechanism
Acetolactate Synthase (ALS) Inhibition
VEGFR-2 / DHFR Inhibition
Lipophilicity (LogP)
~0.5 (Low)
~0.8 - 1.2 (Moderate)
Structural Visualization
The following diagram illustrates the divergence in synthesis and application based on the linker chemistry.
A. Herbicidal Activity: The Dominance of the Direct Linker
The Direct-Linked derivatives are the industry standard for weed control. The mechanism involves blocking Acetolactate Synthase (ALS) , a key enzyme in branched-chain amino acid biosynthesis.
Mechanism: The 4,6-dimethoxypyrimidine ring binds to the entrance of the ALS active site channel. The rigid -NH- or -O- linkage positions the ring to block substrate access.
Why the Methanamine fails here: The addition of a -CH2- group introduces steric clash within the narrow ALS channel, significantly reducing binding affinity (IC50 increases by >100-fold).
Key Commercial Examples (Direct-Linked):
Bispyribac-sodium: Uses an oxygen linker (bioisostere to amine) to connect the pyrimidine to a benzoate core.
Pyribenzoxim: A structurally related oxime ester.
Experimental Data (Weed Inhibition at 100 mg/L):
Compound Class
Target Weed (E. crus-galli)
Target Weed (D. sanguinalis)
Crop Safety (Rice)
Bispyribac-sodium (Standard)
>95% Inhibition
>90% Inhibition
High
| Methanamine Analog (Spacer) | <30% Inhibition | <20% Inhibition | High |
Insight: For ALS inhibition, rigidity is required . The methanamine derivative is too flexible and sterically bulky for this specific pocket [1, 2].
B. Medicinal Activity: The Advantage of the Methanamine Spacer
While poor herbicides, (4,6-dimethoxypyrimidin-2-yl)methanamine derivatives excel in medicinal chemistry where targets often require a "hinge-binding" motif with a flexible tail to reach hydrophobic back-pockets.
1. Anticancer (VEGFR-2 Inhibition)
Derivatives of 4,6-substituted pyrimidines have shown efficacy against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) , a primary driver of angiogenesis in tumors.
Role of Methanamine: The -CH2-NH- group acts as a flexible hinge, allowing the pyrimidine ring to form hydrogen bonds with the kinase hinge region (Cys919) while the tail extends into the solvent-exposed region.
Data: 4,6-diaryl-2-pyrimidinamine derivatives have demonstrated IC50 values in the nanomolar range (22–33 nM) against MCF-7 breast cancer cell lines [3].
2. Antiviral & Antimicrobial Potential
The methanamine scaffold is structurally homologous to Trimethoprim and Pyrimethamine (DHFR inhibitors).
Mechanism: Inhibition of Dihydrofolate Reductase (DHFR).
SAR Insight: The methylene bridge (present in Trimethoprim) is critical for DHFR binding. Therefore, (4,6-dimethoxypyrimidin-2-yl)methanamine derivatives are far superior to their direct-amine counterparts for antimicrobial applications [4].
Experimental Protocols
Protocol A: Synthesis of (4,6-Dimethoxypyrimidin-2-yl)methanamine
Unlike the commercial ADMP, the methanamine must be synthesized via a reduction pathway.
Precursor: Start with 2-cyano-4,6-dimethoxypyrimidine .
Reduction:
Dissolve precursor (10 mmol) in dry THF (50 mL).
Add LiAlH4 (1.2 eq) dropwise at 0°C under Argon.
Stir at room temperature for 4 hours (Monitor via TLC, Rf ~0.3 in 10% MeOH/DCM).
Quench: Carefully add water (n mL), 15% NaOH (n mL), and water (3n mL). Filter the precipitate.[1][2]
Purification: Extract filtrate with DCM. The amine is unstable; store as the hydrochloride salt (treat with HCl/Dioxane).
Incubate at 60°C for 15 min (decarboxylates acetolactate to acetoin).
Add creatine/naphthol solution. Measure Absorbance at 525 nm .
Calculation: Compare Absorbance vs. Control to determine % Inhibition.
Mode of Action Visualization
The following diagram contrasts the binding modes of the two derivatives in their respective dominant targets.
Figure 2: Mode of Action comparison. The methanamine linker (green) is advantageous for kinases but detrimental for ALS inhibition.
Conclusion
For researchers selecting a scaffold:
Choose (4,6-Dimethoxypyrimidin-2-yl)methanamine if your goal is drug discovery (Kinase inhibitors, Antivirals) where conformational flexibility and access to deep pockets are required.
Choose 2-Amino-4,6-dimethoxypyrimidine (Direct) if your goal is agrochemicals (ALS inhibitors) where rigid, compact binding is necessary for potency.
References
Synthesis and herbicidal activity of N-2-(4,6-dimethoxypyrimidin-2-yloxy) benzylidene substituted amine derivatives. Pesticide Science, 1997. 3[2][4][5][6][7][8][9][10]
Synthesis and Biological activity of 4-(4,6-Disubstituted-pyrimidin-2-yloxy)phenoxy Acetates. Molecules, 2008. 11[1][4][5][6][7][8][9][10]
Synthesis and biological evaluation of 4,6-diaryl-2-pyrimidinamine derivatives as anti-breast cancer agents. Bioorganic & Medicinal Chemistry Letters, 2018. 12[2][4][6][9]
Structure-activity relationships for pyrimethamine analogs. ResearchGate, 2000. 13[1][4][5][6][7][8][9][10]
A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Asian Journal of Chemistry, 2014. [1][4][5][6][7][8][9][10]
Personal protective equipment for handling (4,6-Dimethoxypyrimidin-2-YL)methanamine
An In-depth Technical Guide to Handling (4,6-Dimethoxypyrimidin-2-yl)methanamine Part 1: Core Directive & Executive Summary Topic: Personal Protective Equipment (PPE) & Operational Safety for (4,6-Dimethoxypyrimidin-2-yl...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to Handling (4,6-Dimethoxypyrimidin-2-yl)methanamine
Part 1: Core Directive & Executive Summary
Topic: Personal Protective Equipment (PPE) & Operational Safety for (4,6-Dimethoxypyrimidin-2-yl)methanamine
CAS Number: 771582-35-5
Chemical Family: Pyrimidine / Primary Amine Intermediate
Audience: Medicinal Chemists, Process Safety Engineers, and Laboratory Managers.
Executive Summary:
(4,6-Dimethoxypyrimidin-2-yl)methanamine is a critical heterocyclic building block used primarily in the synthesis of agrochemicals (e.g., sulfonylurea herbicides) and pharmaceutical candidates (e.g., kinase inhibitors). Unlike its more common analog 2-amino-4,6-dimethoxypyrimidine, this compound features a primary methanamine group (
) attached to the pyrimidine ring.
Critical Safety Distinction: The presence of the exocyclic primary amine makes this compound significantly more basic and nucleophilic than ring-substituted aminopyrimidines. It poses a higher risk of chemical burns, severe eye damage, and respiratory irritation . Furthermore, it is susceptible to forming carbamates upon exposure to atmospheric
, necessitating strict inert handling.
Part 2: Scientific Integrity & Logic (The Guide)
Hazard Identification & Risk Assessment
Before selecting PPE, we must understand the specific molecular hazards.
Hazard Class (GHS)
Hazard Statement
Mechanism of Action
Skin Corrosion/Irritation
H314 / H315 (Causes severe skin burns or irritation)
The primary amine group protonates at physiological pH, causing saponification of skin lipids and tissue necrosis upon prolonged contact.
Serious Eye Damage
H318 (Causes serious eye damage)
High pH of the amine in lacrimal fluid can cause rapid corneal opacification.
STOT - Single Exposure
H335 (May cause respiratory irritation)
Inhalation of dust triggers inflammation of the upper respiratory tract due to high alkalinity.
Reactivity
Air Sensitive
Reacts with atmospheric to form solid carbamates, altering stoichiometry and purity.
Personal Protective Equipment (PPE) Matrix
The following matrix moves beyond generic advice, tailoring protection to specific operational scales.
Tier 1: Analytical & Small Scale (< 1 gram)
Activity: Weighing for NMR/LCMS, preparing stock solutions.
Respiratory: Fume hood is mandatory. If weighing outside a hood (not recommended), use an N95/P2 particulate respirator.
Eyes: Chemical splash goggles (ANSI Z87.1). Standard safety glasses are insufficient due to the risk of fine dust migration.
Hands: Double-gloving recommended.
Inner: Nitrile (0.11 mm).
Outer: Nitrile (0.11 mm).
Rationale: Change outer gloves immediately upon contamination.
Respiratory: Powered Air Purifying Respirator (PAPR) or full-face respirator with P100/Organic Vapor cartridges if dust control is imperfect.
Eyes: Face shield (8-inch minimum) worn over splash goggles.
Body: Tyvek® or similar microporous coveralls to prevent dust accumulation on street clothes.
Hands: Extended cuff Nitrile (minimum 0.2 mm thickness) or Laminate Film (Silver Shield) if handling concentrated solutions in organic solvents.
Operational Protocol: Handling & Storage
Trustworthiness Check: This protocol is designed to prevent the most common failure mode: degradation of the amine via air exposure.
Step 1: Inert Atmosphere Handling
Protocol: Always handle the solid under a blanket of Nitrogen or Argon.
Why? The methanamine moiety is a "
sponge." Exposure to air for >30 minutes can lead to the formation of insoluble carbamate salts, which appear as a white crust and ruin reaction stoichiometry.
Step 2: Weighing & Transfer
Protocol: Use an anti-static gun (ionizer) on the spatula and weighing boat before transfer.
Why? Pyrimidine powders are often electrostatic. Static discharge can scatter the basic powder, creating an inhalation hazard and contaminating the balance.
Step 3: Solubilization
Protocol: Add solvent to the solid, not solid to the solvent.
Avoid: Acetone or Ketones (unless intended as reactants), as primary amines react with ketones to form imines (Schiff bases).
Emergency Response & Spill Management
Scenario: You have spilled 5g of powder on the benchtop.
Evacuate & Ventilate: Clear the immediate area.[1] Ensure fume hood sash is at the emergency position.
Dry Cleanup (Preferred): Do not wet the powder initially (creates a caustic solution). Use a HEPA-filtered vacuum or carefully sweep using a dust pan and soft brush into a sealable container.
Wet Decontamination: Once the bulk solid is removed, wipe the surface with dilute acetic acid (5%) or citric acid solution.
Mechanism:[1][2] The acid neutralizes the residual amine residue, converting it to a water-soluble, non-volatile salt.
Final Wash: Rinse with soap and water.[1][3] Check pH of the surface with litmus paper to ensure neutrality (pH 6-8).
Waste Disposal Strategy
Classification: Hazardous Chemical Waste (Basic/Organic).
Segregation: Do not mix with acidic waste streams (exothermic neutralization risk) or oxidizers (fire risk).
Labeling: Clearly label as "Basic Organic Solid/Solution - Pyrimidine Amine."
Part 3: Visualization & Formatting
Diagram 1: PPE Selection Logic Flow
Caption: Logic flow for selecting appropriate PPE based on physical state and scale of operation.
Diagram 2: Chemical Spill Response Workflow
Caption: Step-by-step response protocol for solid vs. liquid spills, emphasizing neutralization.
References
PubChem. (n.d.). (4,6-Dimethoxypyrimidin-2-yl)methanamine (Compound CID 11660502). National Library of Medicine.[4] Retrieved March 1, 2026, from [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved March 1, 2026, from [Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved March 1, 2026, from [Link]
ECHA (European Chemicals Agency). (n.d.). Guidance on the compilation of safety data sheets. Retrieved March 1, 2026, from [Link]